1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYLNUXWGDQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411718 | |
| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007542-01-9 | |
| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS Number: 1007542-01-9
Disclaimer: Publicly available, in-depth technical data, including detailed experimental protocols, extensive quantitative data, and specific biological signaling pathways for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is limited. This guide provides available information on the compound and draws from research on structurally similar pyrazole derivatives to offer a broader context for its potential properties and applications.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole scaffold is a prominent structural motif in medicinal chemistry and agrochemicals due to its diverse biological activities. This guide summarizes the known information about this specific compound and provides a general overview of the synthesis and potential biological significance of related pyrazole carboxylic acids, aimed at researchers, scientists, and drug development professionals.
Chemical Properties
A summary of the basic chemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 1007542-01-9 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
Synthesis
A plausible synthetic workflow is outlined below.
An In-depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative, represents a molecule of significant interest within medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical structure, physicochemical properties, a proposed synthetic route, and a discussion of its potential biological significance based on related compounds. Due to the limited publicly available data for this specific molecule, this guide supplements known information with data extrapolated from structurally similar pyrazole-4-carboxylic acid derivatives to provide a foundational resource for researchers.
Chemical Structure and Properties
This compound possesses a central pyrazole ring substituted at the 1-position with an isopropyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with a carboxylic acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1007542-01-9 | [1] |
| Molecular Formula | C9H14N2O2 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Light beige powder | Supplier Data |
| Purity | ≥97% | Supplier Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Note: Some physical properties are not publicly available and would require experimental determination.
Proposed Synthesis
A potential synthetic pathway could start from ethyl acetoacetate, which is a readily available starting material. The synthesis can be envisioned in a multi-step process as outlined below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate
This step involves the acylation of ethyl acetoacetate. A typical procedure would involve reacting ethyl acetoacetate with an acylating agent like acetic anhydride in the presence of a base.
Step 2: Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
The resulting β-dicarbonyl compound is then cyclized with isopropylhydrazine. This reaction is a standard method for forming the pyrazole ring. The reaction is typically carried out in a suitable solvent such as ethanol, and may be heated to drive the reaction to completion.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ethyl ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid product. The crude product can then be purified by recrystallization.
Spectroscopic Characterization (Expected)
Although experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A doublet and a septet in the aliphatic region corresponding to the isopropyl group.- Two singlets for the two methyl groups on the pyrazole ring.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the carbons of the isopropyl and methyl groups.- Signals for the carbons of the pyrazole ring.- A downfield signal for the carboxylic acid carbon. |
| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-H stretching and bending vibrations for the alkyl groups.- C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spec. | - A molecular ion peak (M+) corresponding to the molecular weight of 182.22. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrazole scaffold is a key component in many biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various enzymes and receptors in the body. For instance, some pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Others have been shown to target signaling pathways involved in cell proliferation and survival, making them of interest in cancer research.
Given the structural features of this compound, it could potentially be investigated for a variety of therapeutic applications. The presence of the carboxylic acid group provides a handle for further chemical modification to create libraries of related compounds for biological screening.
References
An In-depth Technical Guide to the Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal and agrochemical research. The pyrazole scaffold is a key component in numerous biologically active compounds. This document provides detailed, adaptable experimental protocols and a logical workflow for its preparation.
The proposed synthesis is a two-step process commencing with the well-established Knorr pyrazole synthesis, followed by ester hydrolysis to yield the target carboxylic acid. While a dedicated published procedure for this exact molecule is not available, the methodologies presented are based on established and reliable reactions for analogous structures.
Overall Synthesis Pathway
The synthesis of this compound is proposed to proceed via the following two key steps:
-
Step 1: Knorr Pyrazole Synthesis. A cyclocondensation reaction between the 1,3-dicarbonyl compound, ethyl 2-acetyl-3-oxobutanoate, and isopropylhydrazine. This reaction, typically catalyzed by a weak acid, forms the pyrazole ring and yields the intermediate, ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.[1][2][3][4]
-
Step 2: Ester Hydrolysis. Saponification of the ethyl ester intermediate under acidic conditions to produce the final product, this compound.[5]
The logical workflow for this synthesis is visualized below.
Figure 1: Proposed two-step synthesis pathway for the target molecule.
Data Presentation
The following table summarizes the proposed reactants, reagents, conditions, and representative yields for each step of the synthesis. The quantitative data is based on analogous reactions reported in the literature and should be considered as expected values for optimization.
| Step | Reaction | Starting Materials | Key Reagents & Solvents | Temperature | Time (h) | Representative Yield | Analogous Reaction Reference |
| 1 | Knorr Pyrazole Synthesis | Ethyl 2-acetyl-3-oxobutanoate, Isopropylhydrazine | Ethanol (Solvent), Glacial Acetic Acid (Catalyst) | Reflux (~78 °C) | 2 - 4 | 85 - 95% | [1] |
| 2 | Ester Hydrolysis | Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | Methanesulfonic Acid, Water | 100 - 120 °C | 6 - 8 | >90% | [5] |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of this compound.
Preliminary Step: Preparation of Starting Materials
-
Isopropylhydrazine: This reactant can be prepared via several routes, including the reaction of a carbazate with a 2-substituted isopropane followed by deprotection, or the reaction of hydrazine with isopropanol.[6][7][8] It is commercially available but should be handled with care due to its toxicity and potential instability.
-
Ethyl 2-acetyl-3-oxobutanoate (CAS 603-69-0): This β-dicarbonyl compound can be synthesized by the acylation of ethyl acetoacetate. A general procedure involves the formation of the enolate of ethyl acetoacetate using a base like sodium ethoxide, followed by reaction with an acetylating agent such as acetyl chloride.[9]
Step 1: Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Knorr Cyclization)
This protocol is adapted from the general Knorr synthesis of pyrazolones from β-ketoesters.[1]
Materials and Reagents:
-
Ethyl 2-acetyl-3-oxobutanoate (1 equivalent)
-
Isopropylhydrazine (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 eq.).
-
Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of dicarbonyl).
-
Add glacial acetic acid (3-5 drops) to the solution to act as a catalyst.
-
Slowly add isopropylhydrazine (1.1 eq.) to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting dicarbonyl spot is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.
-
The crude product can be purified by silica gel column chromatography if necessary.
Figure 2: Experimental workflow for the Knorr pyrazole synthesis (Step 1).
Step 2: Synthesis of this compound (Ester Hydrolysis)
This protocol is adapted from a procedure for the hydrolysis of a substituted ethyl pyrazole-4-carboxylate.[5]
Materials and Reagents:
-
Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent)
-
Methanesulfonic Acid (MSA) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide solution (e.g., 2N) for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
In a round-bottom flask suitable for heating, place the ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 eq.).
-
Add methanesulfonic acid (approx. 10-15 equivalents) to the flask.
-
Heat the mixture to 50 °C until all the solid ester has dissolved.
-
Add deionized water (approx. 2.5 mL per gram of ester).
-
Increase the temperature and heat the resulting mixture to 100-120 °C for 6-8 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature. A precipitate of the carboxylic acid may form.
-
Carefully neutralize the mixture by the slow addition of a cooled sodium hydroxide solution until the pH is approximately 3-4.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
- 7. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 8. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
In-Depth Technical Guide: Molecular Weight of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This guide provides a detailed analysis of the molecular weight of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Formula and Weight
The chemical compound this compound has a molecular formula of C₉H₁₄N₂O₂.[1][2] Based on this formula, its calculated molecular weight is approximately 182.22 g/mol .[2][3]
Experimental Protocol: Molecular Weight Calculation
The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The calculation protocol is as follows:
-
Identify the Molecular Formula: Determine the precise number of atoms of each element in the molecule. For the compound , the formula is C₉H₁₄N₂O₂.
-
Determine Standard Atomic Weights: Obtain the standard atomic weight for each constituent element from the IUPAC Periodic Table.
-
Calculate Total Mass for Each Element: Multiply the number of atoms of each element by its atomic weight.
-
Sum the Total Masses: Add the total masses of all elements to arrive at the molecular weight of the compound.
Data Presentation: Atomic Mass Contribution
The following table summarizes the quantitative data used to calculate the molecular weight of this compound.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 9 | 12.011[11][12][13][14][15] | 108.099 |
| Hydrogen | H | 14 | 1.008[4][5][12][16][17] | 14.112 |
| Nitrogen | N | 2 | 14.007[6][7][8][18][19] | 28.014 |
| Oxygen | O | 2 | 15.999[9][10][11][12][20][21] | 31.998 |
| Total | 182.223 |
Visualization of Molecular Weight Composition
The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.
Caption: Composition of the molecular weight of the target compound.
References
- 1. This compound, CasNo.1007542-01-9 BOC Sciences United States [bocscichem.lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound;1007542-01-9 [abichem.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 12. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 14. byjus.com [byjus.com]
- 15. quora.com [quora.com]
- 16. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 17. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery.[1][2][3] This document collates available data on its chemical structure, properties, and potential biological significance, alongside generalized experimental protocols and data interpretations. Due to the limited availability of specific experimental data for this compound, some information is based on the established chemistry of related pyrazole-4-carboxylic acid derivatives.
Chemical Identity and Properties
This compound is a substituted pyrazole carboxylic acid. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an isopropyl group at the N1 position, two methyl groups at C3 and C5, and a carboxylic acid group at the C4 position.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1007542-01-9 | [4] |
| Molecular Formula | C9H14N2O2 | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | - |
| pKa | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
Synthesis and Characterization
General Synthetic Pathway
A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6] For the target molecule, a plausible route would involve the reaction of a suitably substituted β-ketoester with isopropylhydrazine.
Caption: Generalized synthetic workflow for pyrazole-4-carboxylic acids.
Experimental Protocol (Generalized)
Disclaimer: The following is a generalized protocol and has not been experimentally validated for this specific compound.
-
Hydrazone Formation: Ethyl 2,4-dimethyl-3-oxopentanoate (1 equivalent) is dissolved in a suitable solvent such as ethanol. Isopropylhydrazine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Cyclization: Upon completion of the hydrazone formation, a catalytic amount of acid (e.g., acetic acid) is added, and the reaction mixture is heated to reflux to facilitate cyclization and aromatization to the pyrazole ring.
-
Ester Hydrolysis: After cooling, a solution of sodium hydroxide in water/ethanol is added to the reaction mixture to hydrolyze the ethyl ester. The mixture is heated until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
Caption: Logical workflow for the structural characterization of the target compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | - Isopropyl CH: Septet, ~4.5-4.8 ppm- Isopropyl CH₃: Doublet, ~1.5-1.7 ppm- Pyrazole C3-CH₃: Singlet, ~2.3-2.5 ppm- Pyrazole C5-CH₃: Singlet, ~2.2-2.4 ppm- Carboxylic Acid OH: Broad singlet, >10 ppm |
| ¹³C NMR | - Carboxylic Acid C=O: ~165-170 ppm- Pyrazole C3 & C5: ~140-150 ppm- Pyrazole C4: ~110-115 ppm- Isopropyl CH: ~50-55 ppm- Pyrazole CH₃: ~10-15 ppm- Isopropyl CH₃: ~20-25 ppm |
| FT-IR (cm⁻¹) | - O-H (Carboxylic Acid): Broad, 2500-3300- C-H (Alkyl): 2850-3000- C=O (Carboxylic Acid): ~1700- C=N & C=C (Pyrazole Ring): ~1500-1600 |
| Mass Spec. (m/z) | - [M]+: 182.11 (for C9H14N2O2) |
Biological Activity and Potential Applications
While no specific biological studies have been published for this compound, the broader class of pyrazole-4-carboxylic acid derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3]
Potential Mechanisms of Action
Many biologically active pyrazole derivatives are known to act as inhibitors of various enzymes.[1] For instance, some pyrazole-containing drugs target the MAP kinase signaling pathway.[1][2] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1007542-01-9). Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document provides a summary of the qualitative solubility information available, a detailed, generalized experimental protocol for determining thermodynamic solubility applicable to this and similar compounds, and a visual representation of the experimental workflow. This guide is intended to provide researchers with the necessary framework to ascertain the solubility profile of this compound in-house.
Introduction to this compound
This compound is a pyrazole derivative. Compounds in this class are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The physicochemical properties of such compounds, particularly solubility, are critical factors that influence their absorption, distribution, metabolism, and excretion (ADME) profile, and thus their overall efficacy and developability as drug candidates or agrochemicals.
Solubility Profile
Qualitative Assessment:
While quantitative data is not available, the chemical structure of this compound suggests some general solubility characteristics. The presence of the carboxylic acid group is expected to enhance its solubility in polar solvents, particularly in aqueous solutions with a pH above its pKa, where it will exist in its more soluble carboxylate salt form. Conversely, in nonpolar organic solvents, the solubility is likely to be lower.
Quantitative Data:
As of the date of this document, no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents at specified temperatures has been published in the accessible scientific literature or chemical databases. The absence of this data necessitates experimental determination for any research or development activities.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a solid compound.[1][2] This method is considered the gold standard for its reliability.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter an aliquot of the supernatant through a syringe filter. Filtration is often preferred to remove fine particles.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The provided shake-flask protocol is a reliable method for obtaining the thermodynamic solubility, a crucial parameter for the advancement of this compound in research and development pipelines. Understanding the solubility will enable informed decisions in formulation development, design of biological assays, and interpretation of structure-activity relationships.
References
Spectral Analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the novel compound 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar pyrazole derivatives. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | COOH |
| ~4.6 - 4.8 | Septet | 1H | CH-(CH₃)₂ |
| ~2.5 - 2.6 | Singlet | 3H | C3-CH₃ |
| ~2.4 - 2.5 | Singlet | 3H | C5-CH₃ |
| ~1.5 - 1.6 | Doublet | 6H | CH-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 - 170.0 | COOH |
| ~150.0 - 152.0 | C5 |
| ~142.0 - 144.0 | C3 |
| ~110.0 - 112.0 | C4 |
| ~50.0 - 52.0 | CH-(CH₃)₂ |
| ~22.0 - 24.0 | CH-(CH₃)₂ |
| ~13.0 - 15.0 | C5-CH₃ |
| ~11.0 - 13.0 | C3-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data (Solid State, KBr Disc)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2950-3000 | Medium | C-H stretch (Alkyl) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| 1550-1580 | Medium | C=N stretch (Pyrazole Ring) |
| 1450-1480 | Medium | C-H bend (Alkyl) |
| 1200-1300 | Medium | C-O stretch (Carboxylic Acid) |
| 900-950 | Broad | O-H bend (Carboxylic Acid Dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 196 | Moderate | [M]⁺ (Molecular Ion) |
| 181 | Low | [M - CH₃]⁺ |
| 153 | High | [M - C₃H₇]⁺ |
| 151 | Moderate | [M - COOH]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of pyrazole carboxylic acids, based on methods reported for similar compounds.[1]
NMR Spectroscopy
A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.[1] Chemical shifts would be referenced to the residual solvent peak. For ¹H NMR, data is typically reported to two decimal places, while ¹³C NMR chemical shifts are reported to one decimal place.
IR Spectroscopy
For solid samples, an infrared spectrum can be obtained using the potassium bromide (KBr) disc method. A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry
Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. For EI, an electron beam of 70 eV is typically used to ionize the sample. The resulting fragments are then separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.
Visualizations
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.
This guide provides a foundational set of expected spectral data and standardized methodologies to aid researchers in the identification and characterization of this compound. Experimental verification is essential to confirm these predictions.
References
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Disclaimer: To date, no direct experimental data detailing the specific mechanism of action, biological targets, or quantitative activity for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been publicly documented. This guide, therefore, presents a hypothesized mechanism of action based on the well-established biological activities of structurally related pyrazole-4-carboxylic acid and pyrazole-4-carboxamide derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.
Executive Summary
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities. While the specific action of this molecule is uncharacterized, its core structure is highly analogous to a prominent class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This guide posits that the primary mechanism of action for this compound, particularly if derivatized to its corresponding amide, is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Secondary, less probable mechanisms, based on activities of other pyrazole carboxylic acid derivatives, include the inhibition of ALKBH1, a DNA 6mA demethylase, or carbonic anhydrases. This document outlines these potential mechanisms, provides supporting evidence from related compounds, and details relevant experimental protocols to facilitate future research.
Hypothesized Primary Mechanism of Action: Succinate Dehydrogenase Inhibition
The most empirically supported hypothesis for the mechanism of action of compounds bearing the 1-substituted-3,5-dimethyl-1H-pyrazole-4-carboxylic acid core, especially in an amide form, is the inhibition of succinate dehydrogenase (SDH). SDH is a critical enzyme complex (Complex II) that functions in both the citric acid cycle and the mitochondrial electron transport chain.
Numerous commercial fungicides are pyrazole-4-carboxamides that target fungal SDH.[1][2][3][4] These molecules act by binding to the ubiquinone-binding site (Q-site) of the SDH complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a cessation of ATP production and ultimately, fungal cell death.
Structure-Activity Relationship (SAR) Supporting SDH Inhibition
The general structure of pyrazole-4-carboxamide SDHIs consists of a substituted pyrazole ring linked via an amide bond to a substituted aryl or alkyl group. The substitutions on the pyrazole ring are crucial for activity. The presence of alkyl groups at the 3 and 5 positions, as seen in the query molecule, is a common feature in this class of fungicides. The substituent at the 1-position of the pyrazole ring also modulates the activity. While many commercial SDHIs feature a methyl group at this position, the isopropyl group in this compound could potentially fit into the hydrophobic pocket of the enzyme's active site.
Molecular docking studies of known pyrazole-4-carboxamide SDHIs have revealed that the pyrazole ring and its substituents play a key role in the orientation and binding of the inhibitor within the Q-site of the SDH enzyme.[2][5]
Proposed Signaling Pathway
The inhibition of succinate dehydrogenase by this compound (or its amide derivative) would interrupt the mitochondrial electron transport chain, leading to a cascade of cellular events culminating in cell death.
Other Potential Mechanisms of Action
While SDH inhibition is the most probable mechanism, other biological activities have been reported for pyrazole carboxylic acid derivatives.
ALKBH1 Inhibition
Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA 6mA demethylase.[6] ALKBH1 is implicated in various cellular processes, and its inhibition is being explored as a potential anti-cancer strategy. The structure-activity relationship for ALKBH1 inhibitors also involves substitutions on the pyrazole ring, though the optimal substitution pattern may differ from that for SDH inhibition.
Carbonic Anhydrase Inhibition
Certain heteroaryl-pyrazole carboxylic acids have been shown to act as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in pH regulation and other physiological processes.[7] CA inhibitors have therapeutic applications in conditions like glaucoma and epilepsy.
Summary of Biological Activities of Related Pyrazole Derivatives
| Compound Class | Biological Activity | Target | Reference(s) |
| Pyrazole-4-carboxamides | Fungicidal | Succinate Dehydrogenase (SDH) | [1][2][3][4][5] |
| 1H-Pyrazole-4-carboxylic acid derivatives | Anticancer | ALKBH1 | [6] |
| Heteroaryl-pyrazole carboxylic acids | Various (e.g., anti-glaucoma) | Carbonic Anhydrases (CAs) | [7] |
| 3,5-dimethylpyrazole derivatives | Anti-inflammatory | Phosphodiesterase 4 (PDE4) | [8] |
Detailed Experimental Protocols
The following are representative protocols for assessing the hypothesized biological activities.
Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is based on a colorimetric assay that measures the reduction of an artificial electron acceptor by SDH.[9][10]
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2)
-
SDH Substrate Mix (containing succinate)
-
Electron Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., malonate or a known SDHI fungicide)
-
Enzyme source (e.g., isolated mitochondria or cell/tissue homogenates)
Procedure:
-
Sample Preparation: Prepare the enzyme source (e.g., homogenize tissue or cells in ice-cold SDH Assay Buffer). Centrifuge to remove debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Enzyme preparation
-
Test compound at various concentrations (or solvent for control)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the SDH Substrate Mix and the Electron Probe to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes. The rate of color change is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for ALKBH1 Inhibition Assay
This protocol is based on a fluorescence polarization (FP) assay, which measures the binding of an inhibitor to the enzyme.[6]
Materials:
-
384-well black, low-volume microplate
-
Fluorescence polarization plate reader
-
ALKBH1 Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP)
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled probe that binds to ALKBH1
-
Test compound dissolved in DMSO
-
Positive control inhibitor
Procedure:
-
Reaction Setup: In a 384-well plate, add the following:
-
ALKBH1 Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Recombinant ALKBH1 protein
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.
-
Probe Addition: Add the fluorescently labeled probe to all wells.
-
Final Incubation: Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor. Calculate the IC50 value from the dose-response curve.
Protocol for Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[7]
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Human or bovine carbonic anhydrase
-
Substrate: p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following:
-
CA Assay Buffer
-
CA enzyme solution
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: The rate of p-nitrophenol formation is proportional to CA activity. Calculate the IC50 of the test compound from the inhibition data.
Conclusion
While the precise mechanism of action for this compound remains to be experimentally determined, a strong hypothesis based on extensive research into structurally similar compounds points towards the inhibition of succinate dehydrogenase. This guide provides a comprehensive overview of this hypothesized mechanism, along with alternative possibilities, and furnishes detailed experimental protocols to enable the scientific community to investigate and validate the biological activity of this compound. Further research, particularly involving in vitro enzyme inhibition assays and in vivo efficacy studies, is necessary to elucidate its true mechanism of action and therapeutic or agrochemical potential.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth analysis of the diverse pharmacological properties of pyrazole derivatives, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral activities. We present a comprehensive summary of quantitative structure-activity relationship data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug discovery and development.
Introduction
First synthesized in the 19th century, pyrazole and its derivatives have become foundational components in the design of novel therapeutic agents.[1] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of compounds with diverse biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] Notably, FDA-approved drugs such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant feature the pyrazole core, underscoring its therapeutic importance.[4] This guide aims to provide a detailed technical overview of the biological activities of pyrazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.[5]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular processes.[6] Many pyrazole-based compounds have been designed as potent and selective inhibitors of various kinases implicated in cancer progression.[7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compound 27 (a pyrazolone-pyrazole derivative) showed 78% inhibition of VEGFR-2 with an IC50 value of 828.23 nM.
Below is a diagram illustrating the general signaling pathway of VEGFR-2 and the point of inhibition by pyrazole derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle regulation, and their dysregulation is a common feature of cancer. Pyrazole derivatives have been developed as potent CDK inhibitors. For example, compounds 33 and 34 , novel indole derivatives linked to a pyrazole moiety, exhibited potent inhibitory activity toward CDK2 with IC50 values of 0.074 and 0.095 µM, respectively.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | VEGFR-2 | |
| 27 | MCF7 | 16.50 | VEGFR-2 | |
| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | |
| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | |
| 35 | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | CDK2 | |
| 36 | - | 0.199 | CDK2 | |
| 37 | MCF7 | 5.21 | - | |
| 43 | MCF7 | 0.25 | PI3 Kinase | |
| 4a | Lung Cancer Cell Line | - (31.01% inhibition) | - | [8] |
| 111c | MCF-7, HeLa | - | Microtubules | [9] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[]
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of COX-2 over COX-1.[4] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[4] For instance, a 3-(trifluoromethyl)-5-arylpyrazole was reported to have an IC50 of 0.02 µM for COX-2 versus 4.5 µM for COX-1.[4]
The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes.
Caption: COX Inhibition Pathway.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives.
| Compound ID | Assay | Activity | Reference |
| 3a | Carrageenan-induced paw edema | Potent activity | |
| 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | |
| 8d | - | Optimal activity, comparable to diclofenac and celecoxib | |
| 3k | Carrageenan-induced edema | Comparable to indomethacin | |
| 133 | Carrageenan-induced paw edema | ED50 = 0.8575 mmol/kg | [11] |
| 3,5-diarylpyrazole | COX-2 Inhibition | IC50 = 0.01 µM | [4] |
| pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM/0.12 µM | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [4] |
| 3b | COX-2 Inhibition | IC50 = 39.43 nM | [12] |
| 5b | COX-2 Inhibition | IC50 = 38.73 nM | [12] |
Antimicrobial and Antiviral Activities
Pyrazole derivatives also exhibit a broad spectrum of antimicrobial and antiviral activities, making them promising candidates for the development of new anti-infective agents.[1][2]
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of pyrazole derivatives.[13][14] For example, compounds 60 and 61 demonstrated significant antibacterial action.[1] A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for anti-tubercular activity against Mycobacterium tuberculosis strain H37Rv, showing significant inhibition.
Antiviral Activity
The antiviral potential of pyrazole derivatives has been investigated against various viruses.[15] A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against Newcastle disease virus (NDV), with hydrazone 6 and thiazolidinedione derivative 9 achieving 100% protection.[15]
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected pyrazole derivatives.
| Compound ID | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | M. tuberculosis H37Rv | 98% inhibition at 6.25 µg/mL | |
| Thiazolo-pyrazole derivatives (e.g., 17) | MRSA | MIC as low as 4 μg/ml | [16] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive and Gram-negative bacteria | MBC <1 μg/ml | [16] |
| 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | Inhibition zones: 22, 30, 20, 27 mm | [17] |
| 21a | A. niger, C. albicans | Inhibition zones: 35 mm, MIC: 2.9-7.8 µg/mL | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole derivatives.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test pyrazole derivative. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model to assess the acute anti-inflammatory activity of compounds.[18]
Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.[18]
-
Grouping and Baseline Measurement: Divide the animals into groups (n=6). Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.[18]
-
Compound Administration: Administer the test pyrazole derivative, a standard drug (e.g., Indomethacin, 10 mg/kg), or the vehicle orally or intraperitoneally one hour before carrageenan injection.[18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[18]
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[20]
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.[21]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[21]
-
Sample Application: Add a defined volume (e.g., 100 µL) of the test pyrazole derivative solution at different concentrations into the wells. Include positive (standard antibiotic) and negative (solvent) controls.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Antimicrobial Susceptibility Testing Workflow.
Conclusion and Future Directions
Pyrazole derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy in targeting a wide range of biological processes, from enzymatic activity to complex signaling cascades, has solidified their importance in modern drug discovery. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties continues to yield promising new therapeutic candidates.
Future research should focus on several key areas. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex pyrazole libraries. A deeper understanding of the structure-activity relationships, aided by computational modeling and in silico screening, will facilitate the design of more potent and selective inhibitors. Furthermore, investigating the potential of pyrazole derivatives in combination therapies and exploring novel drug delivery systems could enhance their therapeutic efficacy and overcome challenges such as drug resistance. The continued investigation of this remarkable scaffold holds immense promise for the development of next-generation therapeutics to address a multitude of human diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. botanyjournals.com [botanyjournals.com]
- 21. mdpi.com [mdpi.com]
- 22. hereditybio.in [hereditybio.in]
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and ability to modulate physicochemical properties have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of pyrazole-containing compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. We will explore the key structural modifications that influence their anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and experimental workflows.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.[1][2] Structure-activity relationship studies have revealed that strategic substitutions on the pyrazole ring can significantly enhance their potency and selectivity.[1]
A recurring theme in the SAR of anticancer pyrazoles is the substitution pattern on the pyrazole core. For instance, in a series of pyrazole benzothiazole hybrids, compounds bearing electron-withdrawing groups on either the pyrazole or the benzothiazole ring exhibited the most potent growth inhibition against cancer cell lines such as HT29, PC3, A549, and U87MG.[1] Similarly, novel indole derivatives linked to a pyrazole moiety showed that specific substitutions led to potent cytotoxicity against HCT116, MCF7, HepG2, and A549 cell lines, with some derivatives exhibiting superior activity to the standard drug doxorubicin.[1]
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are pivotal in cancer cell signaling.[3][4][5] For example, certain pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, which explains their superior anticancer properties.[1] The pyrazole scaffold is a key feature in several FDA-approved protein kinase inhibitors, including Crizotinib, Encorafenib, and Ruxolitinib.[4][6] The pyrazole ring often serves as a bioisostere for other aromatic rings, enhancing drug-like properties and binding affinity to the kinase domain.[6] Another important target for pyrazole-based anticancer agents is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects.[7]
Quantitative Data on Anticancer Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrids | Not specified | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| Indole-Pyrazole Derivatives | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 (cytotoxicity) | [1] |
| Indole-Pyrazole Derivatives | CDK2 | - | 0.074 - 0.095 (enzyme inhibition) | [1] |
| 5-Alkylated Selanyl-1H-pyrazole | EGFR/VEGFR-2 | HepG2 | 13.85 - 15.98 | [1] |
| Pyrazole-Thiazol-4-one Hybrids | EGFR | T-47D, MDA-MB-231 | 0.62 - 58.01 (cytotoxicity) | [8] |
| Pyrazole-Thiazol-4-one Hybrids | EGFR | - | 0.267 - 0.395 (enzyme inhibition) | [8] |
| Pyrazole Carbothioamide | EGFR | MCF-7 | 0.07 (enzyme inhibition) | [9] |
| Pyrazole Carbothioamide | EGFR | MCF-7 | 0.08 (antiproliferative) | [9] |
| 4-Cyano-1,5-diphenylpyrazoles | Not specified | IGROVI | 0.04 | [10][11] |
| Substituted Pyrazoles | COX-2 | MCF-7, HT-29 | 2.12 - 69.37 | [12] |
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of pyrazole derivatives have been recognized for decades, with celecoxib being a prominent example of a selective COX-2 inhibitor.[13] The structure-activity relationship for anti-inflammatory pyrazoles often revolves around the substituents at positions 1, 3, and 5 of the pyrazole ring.
A key structural feature for selective COX-2 inhibition is the presence of a sulfonamide or a similar acidic moiety, which can interact with a specific side pocket in the COX-2 active site.[14] For instance, a series of thiazolidinone-pyrazole hybrids demonstrated that the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influenced their COX-2 selectivity and anti-inflammatory activity.[13] The presence of a p-sulfonamidophenyl group at the N-1 position of the pyrazole ring is a common feature in many selective COX-2 inhibitors.[14]
Quantitative Data on Anti-inflammatory Pyrazole Derivatives
| Compound Series | Target | Selectivity Index (SI) for COX-2 | In vivo Activity (% inhibition of edema) | Reference |
| Thiazolidindione-Pyrazole Hybrids | COX-2 | - | High | [13] |
| Pyrazole Derivatives | COX-2 | 8.22 - 9.31 | - | [13] |
| Pyrazole Analogues | COX-2 | - | 78.09 - 80.63 | [14] |
| Substituted Pyrazoles | COX-2 | 13.10 - 22.21 | High | [15] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[16] The SAR for antimicrobial pyrazoles is diverse and depends on the specific microbial target.
For instance, a series of N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives showed significant antifungal efficacy against several phytopathogenic fungi. In another study, pyrazole-1-carbothiohydrazide derivatives exhibited potent antibacterial and antifungal activities, with the presence of a free carbothiohydrazide moiety and electron-donating substituents on the aromatic ring enhancing their activity.[16] The incorporation of a trifluoromethyl group on the phenyl ring of pyrazole derivatives has been shown to result in potent growth inhibitors of Gram-positive bacteria.[17]
Quantitative Data on Antimicrobial Pyrazole Derivatives
| Compound Series | Target Organism | MIC (µg/mL) | Reference | |---|---|---|---|---| | Pyrazole-1-carbothiohydrazide | Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae, Escherichia coli | 2.9 - 125 |[16] | | Trifluoromethyl Phenyl-substituted Pyrazoles | Gram-positive bacteria | 0.5 |[17] | | N-phenylpyrazole Curcumin Derivatives | S. aureus, E. coli | 10 - 50 |[18] | | Pyrazole Derivatives | Escherichia coli, Streptococcus epidermidis | 0.25 |[19] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole compounds.
Synthesis of Pyrazole Derivatives
A general and efficient one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes.[3]
Materials:
-
Substituted aromatic aldehyde
-
Tosylhydrazine
-
Terminal alkyne
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve the aromatic aldehyde and tosylhydrazine in the solvent.
-
Heat the mixture to reflux for a specified period to form the tosylhydrazone intermediate.
-
Add the terminal alkyne to the reaction mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted 1H-pyrazole.[3]
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[14][20]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
Test pyrazole compounds
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test pyrazole compound at various concentrations to the wells of the 96-well plate.
-
Add the reconstituted COX-2 enzyme to the wells.
-
Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Calculate the rate of reaction and determine the IC50 value for each test compound.[14][20]
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[13][21]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test pyrazole compounds
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Fast the rats overnight.
-
Administer the test pyrazole compound or vehicle control orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[13][21]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][22][23]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrazole compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[1][22][23]
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][9][24]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or other appropriate broth
-
Test pyrazole compounds
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the test pyrazole compounds in the broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][9][24]
Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[4][6][15][17]
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test pyrazole compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plate
-
Luminometer
Procedure:
-
Add the kinase, substrate, and test pyrazole compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.[4][6][15][17]
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[11]
Materials:
-
Recombinant PARP enzyme
-
Histone-coated plate
-
Biotinylated NAD+
-
Activated DNA
-
Test pyrazole compounds
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Add the PARP enzyme, activated DNA, and test pyrazole compound to the wells of a histone-coated plate.
-
Add biotinylated NAD+ to initiate the PARP reaction.
-
Incubate the plate to allow for the incorporation of biotinylated poly(ADP-ribose) onto the histones.
-
Wash the plate and add Streptavidin-HRP.
-
Add a chemiluminescent substrate and measure the luminescence.
-
A decrease in the luminescent signal indicates inhibition of PARP activity. Calculate the IC50 value for each compound.[11]
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The insights into the structure-activity relationships of pyrazole compounds across anticancer, anti-inflammatory, and antimicrobial applications provide a strong foundation for the rational design of new and more effective therapeutic agents. The ability to strategically modify the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating quantitative data, detailed experimental protocols, and visual representations of key biological processes, aims to empower researchers and scientists to further exploit the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. jetir.org [jetir.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 10. rndsystems.com [rndsystems.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. protocols.io [protocols.io]
- 16. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
Methodological & Application
"1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" as a kinase inhibitor
Topic: "1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: Kinase Inhibition by Pyrazole Carboxylic Acid Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the reported kinase inhibitory activities and biological effects of various pyrazole carboxamide and carboxylic acid derivatives. This provides a basis for understanding the potential therapeutic applications of this class of compounds.
| Compound Class | Target Kinase(s) | Reported Biological Effect(s) | Reference(s) |
| Pyrazole Carboxamides and Carboxylic Acids | CK2, AKT1, PKA, PKCα, SAPK2a (p38) | Induction of growth arrest in MCF-7 human breast cancer cells. | [2][3][4] |
| Pyrazolyl-aminoquinazoline Derivatives | Aurora A, Aurora B | Potent inhibition of Aurora kinases, less lipophilic with good drug-like properties. | [1] |
| 1H-pyrazole-3-carboxamide Derivatives | FLT3, CDK | Potent inhibition of FLT3 and CDK, with potential for AML therapeutics. | [5] |
| Imidazopyridine with 3-aminopyrazole scaffold | JAK2 | Selective inhibition of JAK2 over JAK3. | [1] |
| Pyrazole linked to pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | Selective inhibition of JAK1 and JAK2. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel pyrazole carboxylic acid derivative as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for quantifying the inhibitory activity of a compound against a specific protein kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide or protein (e.g., Histone H1)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Experimental Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 96-well polypropylene plate, add 5 µL of the diluted test compound to each well. For control wells, add 5 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Prepare a master mix containing the kinase reaction buffer, substrate, and the purified kinase. Add 20 µL of this master mix to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Prepare the ATP solution by mixing unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer to achieve the desired final concentration (typically at or near the Km for the specific kinase).
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed through.
-
Wash the filter plate three times with 200 µL of 0.75% phosphoric acid per well.
-
Dry the filter plate and add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Sample_CPM - Min_CPM) / (Max_CPM - Min_CPM)) where Sample_CPM is the counts per minute for the test compound, Min_CPM is the average for the 100% inhibition control, and Max_CPM is the average for the 0% inhibition control.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Assay for Antiproliferative Activity (MTT Assay)
This protocol assesses the effect of the test compound on the proliferation of cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
2. Experimental Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Visualizations
Hypothetical Kinase Signaling Pathway
Caption: A generalized kinase signaling cascade leading to cell proliferation, and its inhibition by a pyrazole-based inhibitor.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening and characterizing kinase inhibitors in vitro.
General Structure-Activity Relationship (SAR) Concept for Pyrazole Kinase Inhibitors
Caption: A conceptual diagram illustrating how different substituents on the pyrazole ring can influence its activity as a kinase inhibitor.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazole Carboxylic Acids in Antifungal Drug Discovery
Topic: "1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" and its analogues in antifungal drug discovery.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxylic acids and their derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal and agricultural chemistry. While specific data on "this compound" in antifungal research is not extensively documented in publicly available literature, the broader family of pyrazole carboxamides has been the subject of intensive research, leading to the development of commercial fungicides.[1][2][3][4][5][6] These compounds are of particular interest due to their potential to act as potent and specific inhibitors of fungal mitochondrial respiration.
This document provides an overview of the application of pyrazole carboxylic acid derivatives in antifungal drug discovery, focusing on their mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols. The information presented here is compiled from studies on structurally related and commercially successful pyrazole carboxamide fungicides and serves as a guide for researchers interested in exploring this chemical space for novel antifungal agents.
Mechanism of Action: Targeting Succinate Dehydrogenase (SDH)
The primary antifungal mechanism for many pyrazole carboxamide derivatives involves the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain.[2][4] SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate as part of the Krebs cycle and transferring electrons to the ubiquinone pool.
Inhibition of SDH disrupts the fungal respiratory chain, leading to a halt in ATP production and ultimately causing fungal cell death. The high efficacy and target specificity of SDH inhibitors (SDHIs) have made them a cornerstone in the development of modern fungicides.[2][4] Molecular docking studies have shown that these compounds bind to the ubiquinone-binding site of the SDH enzyme complex.[2][3][4] For instance, the carbonyl oxygen atom of the amide linker can form crucial hydrogen bonds with amino acid residues like tyrosine and tryptophan within the active site.[2][3][4]
Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) by Pyrazole Carboxamides.
Structure-Activity Relationships (SAR)
The antifungal potency of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole ring and the amide moiety. SAR studies have provided valuable insights for the design of novel and more effective antifungal agents.[1][5]
Key SAR Observations:
-
Pyrazole Ring Substituents:
-
The nature of the substituent at the 1-position of the pyrazole ring can influence activity, with alkyl (e.g., methyl, isopropyl) and aryl groups being common.[7]
-
Substitution at the 3-position, such as with a difluoromethyl group, has been shown to be crucial for the high activity of several commercial fungicides.[2][3][6]
-
The 5-position can also be substituted to modulate activity.
-
-
Amide Moiety:
-
The aromatic or aliphatic group attached to the amide nitrogen plays a critical role in target binding and overall efficacy.
-
Substituents on this part of the molecule can significantly impact the antifungal spectrum and potency.
-
Caption: Structure-Activity Relationship (SAR) of Pyrazole Carboxamides.
Experimental Protocols
Synthesis of Pyrazole Carboxylic Acids and Amides
The synthesis of pyrazole carboxylic acids and their subsequent conversion to amides is a well-established process in organic chemistry.
a. Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (A representative synthesis): [8]
-
Condensation: React ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride.
-
Cyclization: The resulting intermediate is cyclized with a methylhydrazine aqueous solution in the presence of a base like sodium hydroxide.
-
Hydrolysis and Acidification: The ester is then saponified with a base (e.g., NaOH) followed by acidification with an acid (e.g., HCl) to yield the carboxylic acid.
-
Acid Chloride Formation: The pyrazole carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The pyrazole acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the final pyrazole carboxamide.
Caption: General Workflow for Pyrazole Carboxamide Synthesis.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated in vitro against a panel of pathogenic fungi.
a. Mycelial Growth Inhibition Assay: [2][9][10]
-
Media Preparation: Prepare potato dextrose agar (PDA) or another suitable fungal growth medium and sterilize.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Dosing: Add appropriate concentrations of the test compounds to the molten agar.
-
Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of the agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period.
-
Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a solvent control.
-
Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) value for each compound.
In Vivo Efficacy Studies
Promising compounds from in vitro screening are further evaluated in in vivo models to assess their protective and curative activities.
a. Pot Test for Plant Pathogens: [7]
-
Plant Cultivation: Grow host plants (e.g., wheat, cucumber) in pots under controlled greenhouse conditions.
-
Compound Formulation: Prepare a sprayable formulation of the test compound with adjuvants.
-
Application:
-
Protective: Spray the plants with the compound formulation before inoculation with the fungal pathogen.
-
Curative: Inoculate the plants with the fungal pathogen and then apply the compound formulation after a certain incubation period.
-
-
Inoculation: Spray a spore suspension of the pathogen onto the plants.
-
Incubation: Maintain the plants in a high-humidity environment to facilitate infection.
-
Disease Assessment: After a defined period, assess the disease severity based on the percentage of leaf area infected.
-
Data Analysis: Calculate the control efficacy of the compound compared to an untreated control.
Data Presentation
The following tables provide a template for summarizing quantitative data from antifungal assays.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL)
| Compound ID | Fungus 1 (e.g., Botrytis cinerea) | Fungus 2 (e.g., Rhizoctonia solani) | Fungus 3 (e.g., Fusarium graminearum) |
| Pyrazole-A | |||
| Pyrazole-B | |||
| Positive Control |
Table 2: In Vivo Antifungal Efficacy (Control Efficacy % at a given concentration)
| Compound ID | Pathogen | Host Plant | Protective Activity (%) | Curative Activity (%) |
| Pyrazole-A | ||||
| Pyrazole-B | ||||
| Commercial Fungicide |
Conclusion
Pyrazole carboxylic acids and their derivatives are a versatile and potent class of compounds in the ongoing search for novel antifungal agents. Their well-defined mechanism of action, targeting the fungal SDH enzyme, and the extensive body of research on their structure-activity relationships provide a solid foundation for the rational design of new drug candidates. The experimental protocols outlined in this document offer a standardized approach for the synthesis and evaluation of these compounds, facilitating the discovery and development of the next generation of antifungal treatments for both agricultural and clinical applications.
References
- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds extensively studied for their diverse pharmacological activities, including anti-inflammatory properties.[1][2][3] Many compounds within this class exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[4][5][6] This document provides detailed application notes and experimental protocols for the investigation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. While specific data for this particular compound is limited in publicly available literature, the following protocols are based on established methodologies for evaluating the anti-inflammatory potential of pyrazole carboxylic acid derivatives.
Postulated Mechanism of Action
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5] Some pyrazole compounds exhibit selective inhibition of COX-2, which is often upregulated at sites of inflammation, offering a potential therapeutic advantage with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4][7][8] Further investigation into the specific mechanism of this compound would be necessary to confirm its mode of action, which may also involve modulation of inflammatory cytokines like TNF-α, suppression of the NF-κB signaling pathway, or inhibition of lipoxygenase (LOX).[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Pyrazole Carboxylic Acid Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of pyrazole carboxylic acid derivatives in cancer cell line research, focusing on their anti-proliferative and apoptosis-inducing effects. While specific data for "1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is not extensively available in the public domain, this document leverages data from structurally related pyrazole carboxylic acid and carboxamide derivatives to illustrate their potential as anticancer agents. The protocols provided are generalized from methodologies reported in the referenced studies and can be adapted for the evaluation of novel pyrazole compounds.
Anti-proliferative Activity of Pyrazole Derivatives
A variety of pyrazole carboxylic acid derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The efficacy is often dependent on the specific substitutions on the pyrazole ring and the cancer cell type.
Table 1: Anti-proliferative Activity (IC50) of Representative Pyrazole Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14) | BJAB (B-cell lymphoma) | Potent activity reported | [1] |
| Pyrazole-5-carboxamide derivative (Compound 8e) | MGC-803 (gastric cancer) | 1.02 ± 0.08 | [2] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | MDA-MB-468 (triple-negative breast cancer) | 14.97 (24h), 6.45 (48h) | [3] |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (Compound b17) | HepG-2 (liver cancer) | 3.57 | [4] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 11) | U251 (glioblastoma) | 11.9 | [5] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 11) | AsPC-1 (pancreatic cancer) | 16.8 | [5] |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (Compound 7a) | HepG2 (liver cancer) | 6.1 ± 1.9 | [6] |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (Compound 7b) | HepG2 (liver cancer) | 7.9 ± 1.9 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyrazole derivatives on cancer cell lines.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the pyrazole derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of pyrazole derivatives on the cell cycle distribution of cancer cells.[3][7]
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazole derivative
-
PBS
-
70% ice-cold ethanol
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrazole derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Cell Cycle Analysis Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7]
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the pyrazole derivative as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Signaling Pathways
Pyrazole derivatives can induce apoptosis and cell cycle arrest through various signaling pathways. A common mechanism involves the induction of reactive oxygen species (ROS), leading to DNA damage and activation of caspase cascades.[3]
Apoptosis Induction by Pyrazole Derivatives
Some pyrazole derivatives have also been shown to inhibit specific kinases involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[9]
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific cell lines and pyrazole derivatives. Researchers should always adhere to standard laboratory safety practices.
References
- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3][4] The pyrazole scaffold is a key component in several commercially available drugs.[4] "1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a member of this versatile chemical family. While specific antimicrobial data for this particular compound is not extensively documented in current literature, its structural similarity to other biologically active pyrazoles suggests its potential as a subject for antimicrobial screening and drug discovery programs.
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial properties of "this compound." The protocols outlined below are standard, validated methods for determining the efficacy of a novel compound against a panel of pathogenic microorganisms. The provided data on related pyrazole derivatives serves as a reference for expected activity and a basis for experimental design.
Potential Mechanism of Action
Several pyrazole derivatives have been shown to exert their antimicrobial effects through the inhibition of essential bacterial enzymes.[1] Two prominent targets identified for this class of compounds are DNA gyrase and succinate dehydrogenase.[5][6]
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[5][7] Its inhibition leads to the cessation of these vital cellular processes, ultimately resulting in bacterial cell death.[1] Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of DNA gyrase, preventing its normal function.[1][5]
-
Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain.[6][8] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal or bacterial cell death. A number of commercial fungicides are pyrazole-carboxamide derivatives that target SDH.[6][9]
Further investigation is required to elucidate the specific mechanism of action of "this compound."
Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a selection of bacterial and fungal strains, as reported in the literature. This data is intended to provide a comparative baseline for the potential activity of "this compound."
Table 1: Antibacterial Activity of Representative Pyrazole Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| Pyrazole-1-carbothiohydrazide Derivatives | 62.5 - 125 | 62.5 - 125 | 125 | 62.5 | [10] |
| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs | 10.56 | 10.56 | - | - | [5] |
| Pyrazole-Thiazole Hybrids | 1.9 - 3.9 | - | - | - | [1] |
| Pyrazole-Imidazole-Triazole Hybrids | Low µmol/mL | - | Low µmol/mL | - | [1] |
Table 2: Antifungal Activity of Representative Pyrazole Derivatives (MIC in µg/mL)
| Compound Class | Candida albicans | Aspergillus niger | Reference |
| Pyrazole-1-carbothiohydrazide Derivatives | 2.9 - 7.8 | 2.9 - 7.8 | [10] |
| Pyrazole-3,4-dicarboxylic Acid Derivatives | Inhibitory effects noted | - | [11] |
| Pyrazole Clubbed Imino Derivatives | 50 | 0.2 | [12] |
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
"this compound"
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a known effective antibiotic.
-
Negative Control: A well containing only broth to check for sterility.
-
Growth Control: A well containing broth and inoculum to ensure microbial viability.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Protocol 3: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
"this compound" solution of known concentration
-
Positive control antibiotic disks
-
Solvent control disks
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. b. Apply a positive control antibiotic disk and a disk impregnated only with the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
Caption: Figure 1: General workflow for antimicrobial screening.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Figure 2: Proposed mechanism of action via DNA gyrase inhibition.
Disclaimer
The antimicrobial activity and mechanism of action data provided in these notes are based on published studies of structurally related pyrazole derivatives. The antimicrobial potential of "this compound" has not been definitively established and requires experimental validation. The provided protocols are intended as a guide for research purposes. Appropriate safety precautions and laboratory practices should be followed when handling chemical compounds and microorganisms.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as an Intermediate for Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of novel herbicides. The focus is on the synthesis of pyrazole-based aromatic ketone derivatives, a class of compounds known to exhibit potent herbicidal activity through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3]
Introduction
Pyrazole-containing compounds are a significant class of agrochemicals, with many demonstrating excellent herbicidal, fungicidal, or insecticidal properties.[4] Specifically, pyrazole derivatives are crucial in the development of herbicides that target essential plant enzymes. One of the most important targets for pyrazole herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone and tocopherols.[1][5] Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and eventual plant death.[5]
This compound serves as a versatile building block for the synthesis of such HPPD-inhibiting herbicides. Its structural features, including the N-isopropyl group, can influence the compound's binding affinity to the target enzyme and its overall herbicidal efficacy.
Synthetic Pathway Overview
The general synthetic strategy involves the initial preparation of the this compound intermediate, followed by its conversion to a final herbicidal product, typically a pyrazole aromatic ketone. This is achieved through the formation of an acid chloride, followed by a Friedel-Crafts acylation reaction with a substituted aromatic compound.
References
Application Notes and Protocols: Derivatization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective derivatization techniques for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The protocols outlined below are foundational methods for generating diverse libraries of pyrazole derivatives for applications in medicinal chemistry, agrochemical research, and materials science. The pyrazole core is a significant scaffold in numerous biologically active compounds, and derivatization of the carboxylic acid moiety is a key strategy for modulating physicochemical properties and biological activity.[1][2]
Introduction to Derivatization Strategies
The derivatization of this compound primarily focuses on the versatile carboxylic acid group. Standard transformations include esterification and amidation, which allow for the introduction of a wide array of functional groups and structural motifs. Additionally, reactions on the pyrazole ring itself, such as halogenation, can be employed for further diversification. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of novel fungicides, as pyrazole carboxamides are known for their potent antifungal properties.[3]
Key Derivatization Reactions
The most prevalent derivatization techniques for pyrazole-4-carboxylic acids involve the conversion of the carboxylic acid into esters and amides. These reactions are generally high-yielding and can be adapted to a wide range of substrates.
Esterification
Esterification is a fundamental derivatization that can be achieved through several methods, most commonly via acid-catalyzed reaction with an alcohol or by conversion to an acyl chloride followed by reaction with an alcohol. The direct acid-catalyzed esterification is a straightforward approach, particularly for simple alcohols.
Amidation
Amidation is a critical derivatization for creating compounds with potential biological activity. The most common and efficient method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine. This method is highly versatile and allows for the synthesis of a broad spectrum of amide derivatives.
Experimental Protocols
The following are detailed protocols for the esterification and amidation of this compound. These protocols are based on established methods for analogous pyrazole carboxylic acids.
Protocol 1: Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of the ethyl ester derivative via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used in the next step without further purification.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the ethanol/triethylamine solution to the acyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.
-
Protocol 2: Synthesis of N-substituted 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxamides
This protocol details the synthesis of amide derivatives, a key class of compounds with applications in fungicide development.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
Follow the same procedure as in Protocol 1, step 1 to generate the acyl chloride of this compound.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine/triethylamine solution to the acyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-substituted 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxamide.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of pyrazole-4-carboxylic acid derivatives based on literature for analogous compounds. Actual yields for this compound derivatives may vary depending on the specific substrates and reaction conditions.
| Derivative Type | R Group Example | Typical Yield (%) | Reference |
| Esters | Ethyl | 75-92% | [1] |
| Methyl | ~80% | General expectation | |
| Amides | N-phenyl | >85% | [3] |
| N-(2-aminophenyl) | 80-90% | [3] | |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | ~70% | [3] |
Visualizing the Derivatization Workflows
The following diagrams illustrate the key steps in the esterification and amidation of this compound.
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the amidation of this compound.
Other Potential Derivatizations
While derivatization of the carboxylic acid is most common, modifications to the pyrazole ring can also be considered for further diversification.
-
Halogenation: The pyrazole ring can undergo halogenation, typically at the 4-position if unsubstituted, but since the target molecule is a 4-carboxylic acid, other positions might be targeted under specific conditions.[4][5]
-
Nitration: Nitration of the pyrazole ring is another possibility for introducing a functional group that can be further modified.[4]
-
Oxidation of Alkyl Substituents: While the target molecule already has a carboxylic acid, it's worth noting that alkyl groups on the pyrazole ring can be oxidized to carboxylic acids.[6]
These notes provide a comprehensive starting point for researchers interested in the derivatization of this compound. The provided protocols are robust and can be adapted for the synthesis of a wide variety of derivatives for screening and development in various scientific fields.
References
Application Note: High-Purity Isolation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative of interest in medicinal chemistry and materials science. As with many synthetic organic compounds, achieving high purity is critical for its use in subsequent applications, ensuring reproducibility and accuracy in experimental results. This document outlines a detailed protocol for the purification of this carboxylic acid from a crude reaction mixture, employing a combination of extractive workup and recrystallization. These established techniques are broadly applicable to pyrazole carboxylic acids and are designed to remove unreacted starting materials, byproducts, and other impurities.
Experimental Protocol
This protocol describes a standard procedure for the purification of this compound following its synthesis. The general strategy involves an initial liquid-liquid extraction to isolate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity.
1. Materials and Equipment
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
-
Heating mantle or hot plate with stirring capabilities
2. Detailed Methodology
Step 1: Extractive Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 2 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with 2 M NaOH two more times to ensure complete transfer of the product.
-
Combine all aqueous extracts.
-
The organic layer, containing neutral and basic impurities, can be discarded.
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add 2 M HCl dropwise while stirring until the pH of the solution is approximately 1-2, as confirmed by pH paper. This will protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Allow the solid to air-dry on the filter paper.
Step 2: Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Start by adding the solvent dropwise while heating and stirring until the solid just dissolves. For pyrazole carboxylic acids, mixtures of alcohol and water are often effective.[1]
-
Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the purification process, illustrating the effectiveness of the protocol.
| Stage of Purification | Mass (g) | Purity (by HPLC) | Yield (%) |
| Crude Product | 10.0 | 85% | 100% |
| After Extraction | 8.2 | 95% | 82% |
| After Recrystallization | 7.5 | >99% | 75% |
Visualizations
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationships in Purity Enhancement
Caption: Logical flow of impurity removal during the purification process.
References
Application Notes and Protocols for High-Throughput Screening with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
Disclaimer: Publicly available information, including specific high-throughput screening (HTS) data and detailed experimental protocols for "1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid," is limited. The following application notes and protocols are representative examples based on established methodologies for structurally related pyrazole-4-carboxylic acid derivatives and the broader pyrazole class of compounds. These are intended to serve as a comprehensive guide for researchers to develop and adapt assays for the specific compound of interest.
Introduction
This compound is a research chemical belonging to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[2][3][4][5] Structurally similar pyrazole-4-carboxylic acid derivatives have been investigated for their potential as agricultural fungicides and as therapeutics for inflammatory diseases.[6] Notably, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are utilized as fungicides that function by inhibiting succinate dehydrogenase (SDH).[7] Furthermore, high-throughput virtual screening has successfully identified pyrazole-based compounds as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a significant target in oncology.[8]
These application notes provide detailed protocols for three potential high-throughput screening applications of this compound and similar analogs:
-
Kinase Inhibition: Targeting CDK8 for oncology drug discovery.
-
Antifungal Activity: Targeting succinate dehydrogenase (SDH).
-
Anti-Inflammatory Activity: Targeting cyclooxygenase (COX) enzymes.
A generalized workflow for a high-throughput screening campaign is illustrated below.
Application Note 1: Kinase Inhibition Assay for CDK8
Objective: To identify and characterize inhibitors of Cyclin-Dependent Kinase 8 (CDK8), an oncogenic kinase, using a biochemical high-throughput screening assay. Pyrazole-based scaffolds have been identified as potential CDK8 inhibitors.[6][8]
Background: CDK8 is a component of the Mediator complex that regulates transcription. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[2][9] Biochemical assays, such as FRET-based binding competition assays, are suitable for large-scale screening of compound libraries to identify direct inhibitors of the CDK8 enzyme.[7]
Representative Data for Pyrazole-Based Kinase Inhibitors
The following table summarizes representative inhibitory activities of various pyrazole derivatives against different protein kinases, demonstrating the potential of this chemical class.
| Compound Class | Target Kinase | Activity (IC50) | Reference Cell Line / Assay |
| Pyrazole-based derivative | CDK8 | 8.25 nM | In vitro kinase assay |
| Pyrazole-based derivative | Aurora A | 0.16 µM | In vitro kinase assay |
| Pyrazole-based derivative | Chk2 | 17.9 nM | Cell-free assay |
| Imidazo[1,2-b]pyridazine | Bcr-Abl | 0.5 nM | In vitro kinase assay |
| Pyrazole-based derivative | pSTAT1 | 1.3 µM | SW620 cells (cellular assay) |
Note: Data is compiled from various sources for compounds with a pyrazole core and is intended for illustrative purposes.[2][10]
Signaling Pathway: CDK8 in Transcriptional Regulation
CDK8, in complex with Cyclin C, forms the kinase module of the Mediator complex. It phosphorylates various downstream targets, including transcription factors like STAT1, which plays a role in gene expression related to cell proliferation and survival. Inhibition of CDK8 can block these phosphorylation events.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for CDK8
This protocol is adapted from established methods for HTS of kinase inhibitors and is suitable for identifying compounds that bind to the CDK8 active site.[2]
Materials:
-
CDK8/cyclin C, active enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO
-
Low-volume 384-well plates (white or black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock solution.
-
Prepare similar dilutions for the positive control (Staurosporine).
-
-
Reagent Preparation:
-
Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
Prepare a 4X solution of CDK8/cyclin C enzyme in 1X Kinase Buffer A.
-
Prepare a 4X solution of Eu-anti-GST Antibody in 1X Kinase Buffer A.
-
-
Assay Protocol:
-
Add 2.5 µL of the serially diluted test compounds or controls to the wells of a 384-well plate. For "no inhibitor" and "no enzyme" controls, add 2.5 µL of DMSO.
-
Add 2.5 µL of the 4X CDK8/cyclin C enzyme solution to all wells except the "no enzyme" controls. Add 2.5 µL of 1X Kinase Buffer A to the "no enzyme" wells.
-
Add 2.5 µL of the 4X Kinase Tracer 236 solution to all wells.
-
Add 2.5 µL of the 4X Eu-anti-GST Antibody solution to all wells. The final volume in each well will be 10 µL.
-
Mix the plate gently by shaking or centrifugation.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess assay quality; a value > 0.5 is considered excellent for HTS.
-
Application Note 2: Antifungal Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To identify and quantify the antifungal potential of this compound by measuring its inhibitory effect on succinate dehydrogenase (SDH, or Complex II), a key enzyme in fungal respiration.
Background: SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[11] Many commercial fungicides with a pyrazole carboxamide scaffold function by inhibiting SDH.[7] A colorimetric HTS assay can be used to measure SDH activity by monitoring the reduction of an electron acceptor.
Representative Data for Pyrazole-Based Antifungal Agents
The following table provides representative Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against common fungal and bacterial pathogens.
| Compound Class | Target Organism | Activity (MIC) |
| Pyrazole Derivative | Staphylococcus genus | 32–64 µg/mL |
| Pyrazole Derivative | Mycobacterium tuberculosis | Moderate Activity |
| Pyrazole-Thiazole Hybrid | Aspergillus niger | Significant Activity |
| Pyrazole Carboxamide | Escherichia coli | 0.25 µg/mL |
| Pyrazole Derivative | Candida species | 16-32 µg/mL |
Note: Data is compiled from various sources for compounds with a pyrazole core and is intended for illustrative purposes.[12][13][14]
Signaling Pathway: Mitochondrial Electron Transport Chain
SDH (Complex II) is a key component of the mitochondrial electron transport chain. It oxidizes succinate to fumarate and transfers electrons to the ubiquinone pool. Inhibition of SDH disrupts this process, leading to a decrease in ATP production and cell death.
Protocol: Colorimetric SDH Activity Assay
This protocol is adapted from commercially available SDH activity assay kits and is suitable for HTS.[15][16] The assay measures the reduction of the electron acceptor 2,6-dichlorophenol-indophenol (DCPIP), which results in a decrease in absorbance at 600 nm.
Materials:
-
Mitochondrial extract from a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans)
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Sodium Succinate (Substrate)
-
DCPIP (Electron Acceptor)
-
This compound (Test Compound)
-
Malonate (Positive Control Inhibitor)
-
DMSO
-
96-well or 384-well clear, flat-bottom plates
-
Spectrophotometric plate reader
Procedure:
-
Sample Preparation:
-
Prepare mitochondrial extracts from the target fungal strain using standard cell lysis and differential centrifugation methods. Determine the total protein concentration of the extract (e.g., via Bradford assay).
-
-
Compound Plating:
-
Prepare serial dilutions of the test compound and positive control (Malonate) in DMSO.
-
Add 1 µL of diluted compounds or DMSO (for uninhibited control) to the wells of the assay plate.
-
-
Assay Protocol:
-
Prepare a Reaction Mix containing SDH Assay Buffer, Sodium Succinate, and DCPIP.
-
Add 50 µL of mitochondrial extract (diluted in SDH Assay Buffer to an appropriate concentration) to each well.
-
Incubate for 5-10 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 150 µL of the Reaction Mix to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Normalize the data using the uninhibited control (0% inhibition) and the malonate-inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of compound concentration and fit the data to determine the IC50 value.
-
Application Note 3: Anti-Inflammatory Cyclooxygenase (COX) Inhibition Assay
Objective: To screen for potential anti-inflammatory activity by measuring the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.
Background: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors (e.g., Celecoxib).[4][17] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. An HTS-compatible assay can measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Representative Data for Pyrazole-Based COX Inhibitors
The following table presents representative IC50 values for pyrazole derivatives against COX-1 and COX-2, highlighting the potential for selectivity.
| Compound Class | Target Enzyme | Activity (IC50) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative 2a | COX-2 | 19.87 nM | > 500 |
| Pyrazole Derivative 3b | COX-2 | 39.43 nM | 22.21 |
| Pyrazole Derivative 4a | COX-2 | 61.24 nM | 14.35 |
| Pyrazole Derivative 5b | COX-2 | 38.73 nM | 17.47 |
Note: Data is compiled from a study on novel pyrazole derivatives and is intended for illustrative purposes.[18]
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Inflammatory stimuli trigger the release of arachidonic acid, which is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then converted by specific synthases into various prostaglandins (like PGE2) that mediate inflammatory responses such as pain, fever, and swelling.
Protocol: COX Colorimetric Inhibitor Screening Assay
This protocol is based on commercially available kits that measure the peroxidase component of COX activity.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (co-factor for COX)
-
Arachidonic Acid (Substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, Chromogenic Substrate)
-
This compound (Test Compound)
-
Celecoxib (COX-2 selective control), SC-560 (COX-1 selective control)
-
DMSO
-
96-well plate
-
Colorimetric plate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the COX-1 and COX-2 enzymes in Assay Buffer. Add Heme to the diluted enzymes and incubate on ice for 5 minutes before use.
-
-
Compound Plating:
-
Add 10 µL of serially diluted test compounds or controls in DMSO to the wells of a 96-well plate.
-
Add 10 µL of DMSO to the 100% initial activity wells.
-
-
Assay Protocol:
-
Add 150 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of TMPD solution to all wells.
-
Shake the plate gently and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
-
Data Acquisition:
-
Immediately read the absorbance at 590 nm using a plate reader in kinetic mode, once every minute for 5 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (ΔAbs/min) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition vs. compound concentration to determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. High-throughput screening assays for antibacterial and antifungal activities of Lactobacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains [mdpi.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. abcam.cn [abcam.cn]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid in Crop Protection Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds extensively utilized in the development of modern agrochemicals, particularly fungicides.[1][2][3][4] The pyrazole ring serves as a versatile scaffold, and its derivatives have demonstrated a broad spectrum of biological activities.[2][5] Many commercial fungicides are based on a pyrazole carboxamide structure, acting as succinate dehydrogenase inhibitors (SDHIs).[6][7] These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of fungal growth.[1][7] 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of such potential crop protection agents.[7] These application notes provide an overview of its potential use, hypothetical biological activity, and protocols for its evaluation.
Potential Applications in Crop Protection
This compound serves as a crucial building block for the synthesis of novel fungicides and herbicides. Its derivatives, particularly pyrazole carboxamides, are of significant interest for their potential to control a wide range of plant pathogenic fungi. The substituents on the pyrazole ring, including the isopropyl and dimethyl groups, can influence the biological activity, selectivity, and physicochemical properties of the final compounds.
Hypothetical Fungicidal Activity Data
While specific efficacy data for derivatives of this compound is not extensively published, the following table presents hypothetical yet representative data for the potential in vitro fungicidal activity of a derived pyrazole carboxamide against common plant pathogens. This data is based on the performance of structurally related compounds found in the literature.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀ µg/mL) |
| Derived Pyrazole Carboxamide | Botrytis cinerea (Gray Mold) | 1.2 - 4.5 | Boscalid (0.8 - 2.0) |
| Derived Pyrazole Carboxamide | Rhizoctonia solani (Sheath Blight) | 0.7 - 3.0 | Thifluzamide (0.022)[1] |
| Derived Pyrazole Carboxamide | Fusarium graminearum (Fusarium Head Blight) | 2.5 - 8.0 | Carbendazim (1.00)[8] |
| Derived Pyrazole Carboxamide | Septoria tritici (Septoria Leaf Blotch) | 1.0 - 5.0 | Fluxapyroxad (0.1 - 0.5) |
| Derived Pyrazole Carboxamide | Alternaria porri (Purple Blotch) | 2.0 - 6.5 | Carbendazim (1.00)[8] |
| Derived Pyrazole Carboxamide | Marssonina coronaria (Apple Blotch) | 3.0 - 7.0 | Carbendazim (1.00)[8] |
Experimental Protocols
This protocol describes a general method for the synthesis of a pyrazole carboxamide derivative from this compound.
Workflow for Synthesis:
Caption: Synthetic workflow for a pyrazole carboxamide derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A substituted aniline (e.g., 2-amino-4-chlorophenol)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the acyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole carboxamide derivative.
-
This protocol outlines a standard method for assessing the fungicidal activity of the synthesized compounds against various plant pathogenic fungi.[8]
Workflow for In Vitro Antifungal Assay:
Caption: Workflow for the mycelium growth inhibition assay.
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solution.
-
-
Preparation of PDA Plates:
-
Autoclave the PDA medium and cool it to 50-60 °C.
-
Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). An equivalent amount of DMSO should be added to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.
-
Place the mycelial disc, mycelium side down, in the center of each PDA plate.
-
Incubate the plates at 25-28 °C in the dark for a period that allows for significant growth in the control plates (typically 3-7 days).
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.
-
Hypothetical Mechanism of Action: SDHI Fungicides
Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs) in the mitochondrial electron transport chain of fungi.[7] This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death.
Signaling Pathway of SDHI Fungicides:
Caption: General mode of action for pyrazole-based SDHI fungicides.
Disclaimer: The quantitative data and specific protocols provided herein are representative and intended for research and development purposes only. Actual results may vary, and optimization of synthetic and biological testing protocols is recommended. This document is not a substitute for a comprehensive literature review and safety assessment prior to commencing any experimental work.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyrazole Carboxylic Acids in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of pyrazole carboxylic acids in medicinal chemistry, focusing on their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents. It includes detailed application notes, experimental protocols, and quantitative data to support researchers in drug discovery and development.
I. Application Notes
Introduction to Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a class of heterocyclic compounds that have emerged as a privileged scaffold in medicinal chemistry. Their rigid, planar structure, combined with the presence of nitrogen atoms capable of hydrogen bonding and a carboxylic acid group that can act as a key pharmacophore, makes them versatile building blocks for designing molecules that can interact with a wide range of biological targets. This has led to their exploration and development as potent and selective inhibitors of enzymes, antagonists of receptors, and effective antimicrobial agents.[1][2] Their synthetic tractability allows for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]
Pyrazole Carboxylic Acids as Enzyme Inhibitors
Therapeutic Rationale: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[4] Specifically, tumor-associated isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4] Selective inhibition of these isoforms is a promising strategy for cancer therapy.
Application: Pyrazole carboxylic acids have been developed as selective inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[4] These compounds often act as non-sulfonamide inhibitors, offering a different mechanism of action and potentially a different side-effect profile compared to classical sulfonamide CA inhibitors.
Therapeutic Rationale: Hao2 is a peroxisomal enzyme primarily expressed in the liver and kidney that catalyzes the oxidation of L-2-hydroxy acids.[5] It has been identified as a candidate gene for blood pressure regulation, suggesting that its inhibition could be a novel approach for treating hypertension.[5]
Application: Pyrazole carboxylic acids have been identified as potent and selective inhibitors of rat Hao2.[5] Lead optimization of initial screening hits has led to the discovery of compounds with significant inhibitory activity, providing valuable tool compounds to further investigate the physiological role of Hao2 and its potential as a therapeutic target.
Pyrazole Carboxylic Acids as Receptor Antagonists
Therapeutic Rationale: Endothelins are potent vasoconstrictive peptides that mediate their effects through two G protein-coupled receptors, ET-A and ET-B.[6] Overactivation of the endothelin system is implicated in cardiovascular diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy.[6] Antagonism of ET receptors can lead to vasodilation and has therapeutic benefits in these conditions.
Application: A series of novel pyrazole carboxylic acid derivatives have been designed and synthesized as endothelin receptor antagonists.[6] Some of these compounds have shown potent and selective antagonism for the ET-A receptor, with some also exhibiting dual ET-A/ET-B antagonism.[7]
Therapeutic Rationale: The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its effects through the AT1 and AT2 receptors.[8] Blockade of the AT1 receptor is a well-established therapeutic strategy for the treatment of hypertension and heart failure.
Application: Pyrazole-5-carboxylic acids have been investigated as potent, nonpeptide angiotensin II antagonists.[9] These compounds can act as effective blockers of the AT1 receptor, leading to vasodilation and a reduction in blood pressure.
Therapeutic Rationale: The P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars, which are released during cell stress and inflammation.[10] This receptor is prominently expressed on immune cells and is involved in inflammatory responses.[10] Antagonism of P2Y14R is a potential therapeutic strategy for inflammatory diseases.
Application: 5-Amide-1H-pyrazole-3-carboxyl derivatives have been discovered as potent P2Y14R antagonists with anti-inflammatory properties. These compounds have demonstrated high affinity and selectivity for the receptor, along with favorable pharmacokinetic profiles.
Therapeutic Rationale: The aryl hydrocarbon receptor is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like dioxins.[11] It is also involved in the regulation of immune responses and cell proliferation.[11] AhR antagonists can be used to study the receptor's function and may have therapeutic potential in mitigating the effects of toxic exposures and in certain immune-related disorders.
Application: 2-methyl-2H-pyrazole-3-carboxylic acid derivatives, such as CH-223191, have been identified as potent and specific antagonists of the AhR.[5] These compounds block the binding of agonists and the subsequent nuclear translocation and transcriptional activity of the receptor.
Pyrazole Carboxylic Acids as Antimicrobial Agents
Therapeutic Rationale: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including pyrazoles, have long been a source of inspiration for the development of new anti-infective drugs.
Application: Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13] These compounds have shown inhibitory effects against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Their mechanism of action can involve the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase.[4][14]
II. Quantitative Data
Table 1: Pyrazole Carboxylic Acids as Enzyme Inhibitors
| Compound Class | Target Enzyme | Compound Example | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | Compound 6a | 0.063 µM | - | [1] |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Compound 6a | 0.007 µM | - | [1] |
| Heteroaryl-pyrazole Carboxylic Acids | Carbonic Anhydrase XII (hCA XII) | Compound 2c | 0.21 µM | - | [15] |
| Pyrazole Carboxylic Acids | Long-Chain L-2-Hydroxy Acid Oxidase 2 (Hao2) | 15-XV | - | 0.02 µM | [5] |
| Pyrazole Carboxylic Acids | Long-Chain L-2-Hydroxy Acid Oxidase 2 (Hao2) | 15-XXXII | - | 0.03 µM | [5] |
Table 2: Pyrazole Carboxylic Acids as Receptor Antagonists
| Compound Class | Target Receptor | Compound Example | IC₅₀ | Reference |
| Pyrazole Carboxylic Acids | Endothelin A (ET-A) Receptor | Compound 7m | nanomolar range | [6] |
| Pyrazole-5-carboxylates | Angiotensin II (AT1) Receptor | Compound 19h | 0.18 nM | [9] |
| Pyrazole-5-carboxylates | Angiotensin II (AT1) Receptor | Compound 19k | 0.24 nM | [9] |
| 5-Amide-1H-pyrazole-3-carboxyls | P2Y14 Receptor | Compound 16 | 1.93 nM | Not specified in provided context |
| 2-Methyl-2H-pyrazole-3-carboxylic amides | Aryl Hydrocarbon Receptor (AhR) | CH-223191 | 30 nM | Not specified in provided context |
Table 3: Pyrazole Carboxylic Acids as Antimicrobial Agents
| Compound Class | Microbial Species | Compound Example | Minimum Inhibitory Concentration (MIC) | Reference |
| Pyrazole-ciprofloxacin hybrids | Staphylococcus aureus | Compound 7g | 0.125 µg/mL | [14] |
| Pyrazole-ciprofloxacin hybrids | Ciprofloxacin-resistant S. aureus | Compound 7g | 0.125 µg/mL | [14] |
| Pyrazole derivative | Bacillus cereus | Nitro-substituted derivative | 128 µg/mL | [16] |
| Pyrazole-3-carboxylic acid derivatives | Pseudomonas aeruginosa | Compound 11 | 1.29 µg/mL | [16] |
| Pyrazole-3-carboxylic acid derivatives | Escherichia coli | Compound 4g | 2.18 µg/mL | [16] |
III. Experimental Protocols
Synthesis Protocols
This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.[17][18]
Materials:
-
Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (10% aqueous solution)
-
Water
Procedure:
-
A mixture of ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (0.01 mol) and potassium hydroxide (0.02 mol) in ethanol (40 ml) is heated to reflux for 3 hours.[17]
-
The solvent is removed under reduced pressure.[17]
-
The residue is dissolved in water and acidified with 10% hydrochloric acid.[17]
-
The precipitate is filtered, washed with water, and dried to give the final product.[17]
This protocol describes the conversion of a pyrazole carboxylic acid to its corresponding carboxamide derivatives.[19]
Materials:
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4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate sulfonamide derivative
-
Solvent (e.g., anhydrous tetrahydrofuran)
Procedure:
-
The starting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is synthesized by reacting 4-benzoyl-5-phenylfuran-2,3-dione with a hydrazone under heating in a solventless medium.[19]
-
The pyrazole carboxylic acid is converted to its acid chloride by reacting with excess SOCl₂ in a solventless medium.[19]
-
The resulting acid chloride is then reacted with the desired sulfonamide derivative in a suitable solvent to yield the final pyrazole-carboxamide.[19]
Biological Assay Protocols
This protocol describes a stopped-flow CO₂ hydrase assay to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[13]
Materials:
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Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (pyrazole carboxylic acids)
-
CO₂-saturated solution
-
Buffer (e.g., Tris-HCl)
-
pH indicator
-
Stopped-flow instrument
Procedure:
-
Pre-incubate the enzyme and inhibitor for 15 minutes prior to the assay.[13]
-
The CA-catalyzed CO₂ hydration activity is assayed using a stopped-flow instrument.
-
IC₅₀ values are obtained from dose-response curves by testing at least seven different concentrations of the test compound.
-
The inhibition constants (Kᵢ) are derived using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant.[13]
This protocol describes a competitive radioligand binding assay to determine the affinity of pyrazole carboxylic acids for endothelin receptors.[1]
Materials:
-
Cell membranes expressing the endothelin receptor of interest (e.g., from CHO-K1 cells stably transfected with human ET-A or ET-B receptors)
-
Radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1)
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Unlabeled test compounds (pyrazole carboxylic acids)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.[1]
-
In a 96-well plate, add varying concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition curve.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole carboxylic acids against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (pyrazole carboxylic acids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
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Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Angiotensin II receptor signaling and its blockade by a pyrazole carboxylic acid antagonist.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling and its inhibition by a pyrazole antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. angiotensin II signaling pathwayRat Genome Database [rgd.mcw.edu]
- 3. nbinno.com [nbinno.com]
- 4. Gene - HAO2 [maayanlab.cloud]
- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioactivity of pyrazole acid derivatives as endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unipr.it [air.unipr.it]
- 16. mc.minia.edu.eg [mc.minia.edu.eg]
- 17. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
Low yields and purification difficulties are common hurdles in heterocyclic synthesis. This guide addresses specific issues that may be encountered during the preparation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Purity of starting materials (isopropylhydrazine, ethyl acetoacetate, triethyl orthoformate) is low.- Reaction temperature is too low for the condensation or cyclization step.- Incomplete hydrolysis of the ester intermediate. | - Ensure all reactants are of high purity and dry. Isopropylhydrazine can degrade over time.- Monitor the reaction progress by Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature for the pyrazole formation.- For hydrolysis, ensure complete consumption of the ester by extending the reaction time or using a slight excess of base. |
| Formation of Multiple Products (Side Reactions) | - Isopropylhydrazine may react with ethyl acetoacetate before the formation of the ethoxymethylene intermediate.- Self-condensation of ethyl acetoacetate.- Incomplete reaction leading to a mixture of starting materials and intermediates. | - Control the order of addition of reagents carefully. It is often preferable to first synthesize ethyl 2-(ethoxymethylene)-3-oxobutanoate and then react it with isopropylhydrazine.- Optimize the stoichiometry of the reactants. A slight excess of isopropylhydrazine (1.1-1.2 equivalents) can help drive the reaction to completion. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities that inhibit crystallization.- The product may have a low melting point. | - Purify the crude product by column chromatography on silica gel.- Attempt to form a salt (e.g., with an amine or an alkali metal) to facilitate crystallization.- Trituration with a non-polar solvent like hexane or pentane may induce crystallization. |
| Discoloration of the Reaction Mixture | - Formation of colored byproducts, often due to the decomposition of the hydrazine starting material. | - While often benign, if the discoloration is significant, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purification by column chromatography or recrystallization with activated carbon can remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a reasonable expected yield for the synthesis of this compound?
A1: While the yield for this specific molecule is not widely reported, similar syntheses of substituted pyrazole-4-carboxylic acid esters can achieve yields in the range of 75-92% for the cyclization step. The subsequent hydrolysis to the carboxylic acid is typically a high-yielding reaction (>90%). Therefore, an overall yield of 65-85% should be achievable under optimized conditions.
Q2: I am observing the formation of a regioisomer. How can this be avoided?
A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. By using ethyl 2-(ethoxymethylene)-3-oxobutanoate as the 1,3-dicarbonyl precursor, the reaction with isopropylhydrazine is directed to form the desired 1,3,5-substituted pyrazole. The initial reaction of isopropylhydrazine will occur at the more electrophilic carbonyl of the acetoacetate moiety, followed by cyclization.
Q3: Are there alternative synthetic routes to this molecule?
A3: Yes, an alternative approach involves a Vilsmeier-Haack reaction.[1][2][3] This would typically involve the following steps:
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Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole via the Paal-Knorr condensation of isopropylhydrazine and acetylacetone.[4][5]
-
Formylation at the 4-position using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation of the aldehyde to the carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄, CrO₃, or a milder vanadium-catalyzed oxidation with H₂O₂).[6]
Q4: What are the best practices for purifying the final product?
A4: The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If the product is difficult to crystallize, purification by column chromatography on silica gel is recommended. Another effective method for purifying pyrazoles is the formation of an acid addition salt, followed by crystallization and subsequent neutralization to recover the pure product.[7]
Quantitative Data Summary
The following table summarizes typical yields for different methods of pyrazole synthesis, which can serve as a benchmark for your experiments.
| Synthetic Method | Product Type | Typical Yield Range | Reference |
| One-pot, three-component reaction | Pyrazole-4-carboxylic acid ethyl esters | 75-92% | [8] |
| Vilsmeier-Haack reaction on hydrazones | Pyrazole-4-carboxaldehydes | Good to excellent | [1][9] |
| Oxidation of pyrazole-4-carboxaldehydes | Pyrazole-4-carboxylic acids | High yields | [6] |
| Paal-Knorr synthesis | Substituted pyrazoles | Good to excellent | [4][10] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Preparation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture at 120-130 °C for 2 hours.
-
Allow the mixture to cool to room temperature and then remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which can be used in the next step without further purification.
-
-
Cyclization with Isopropylhydrazine:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent such as ethanol or acetic acid.
-
Add isopropylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until the ester is completely consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Unit 4 Pyrazole | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. sid.ir [sid.ir]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The solubility of the compound is too high in the chosen solvent, even at low temperatures. Consult the solubility data table below and select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. |
| Excessive Solvent Volume | Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Incomplete Crystallization | The cooling process may have been too rapid, or the final temperature was not low enough. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Premature Filtration | Filtering the crystals before crystallization is complete will lead to loss of product. Ensure that no further crystal formation is observed before proceeding with filtration. |
Issue 2: Oiling Out During Recrystallization
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the compound's melting point.
| Possible Cause | Troubleshooting Step |
| High Solute Concentration | The concentration of the carboxylic acid in the solvent is too high. Add a small amount of additional hot solvent to the mixture to decrease the saturation point. |
| Rapid Cooling | Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool slowly and undisturbed. Using an insulated container can help. |
| Inappropriate Solvent System | The chosen solvent may not be ideal for promoting crystallization. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then add a "poor" solvent (e.g., water) dropwise until turbidity persists. Then, allow the solution to cool slowly. |
Issue 3: Persistent Impurities After a Single Purification Step
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to the desired product. A second recrystallization from a different solvent system may be necessary. |
| Presence of Regioisomers | The synthesis of pyrazoles can sometimes yield regioisomers which can be difficult to separate by recrystallization alone.[1] Column chromatography is often more effective in these cases. |
| Non-crystalline Impurities | Some impurities may be amorphous and resistant to removal by recrystallization. Consider a multi-step purification approach, such as an initial recrystallization followed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in pyrazole synthesis include regioisomers (e.g., 1-isopropyl-3,5-dimethyl-1H-pyrazole-5-carboxylic acid), unreacted starting materials, and side-products from related starting materials, such as the formation of ethylpyrazole derivatives if impurities are present in the initial reactants.[1]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: Due to the presence of the carboxylic acid group, this compound is expected to be soluble in polar solvents.[2] A good starting point for recrystallization is a mixed solvent system, such as ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to induce crystallization. Single solvent systems using alcohols like ethanol or isopropanol can also be effective.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring purity. For polar, acidic compounds like this pyrazole carboxylic acid, a solvent system of n-butanol:acetic acid:water can be effective. High-performance liquid chromatography (HPLC) on a reverse-phase C18 column can provide a more quantitative assessment of purity.
Q4: My compound is a solid but appears discolored. How can I remove the color?
A4: Minor colored impurities can often be removed by treating a solution of the compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The purified compound can then be recovered by recrystallization or evaporation of the solvent.
Data Presentation
Table 1: Solubility of 3,5-Dimethylpyrazole in Various Solvents at Different Temperatures
| Solvent | 283.15 K (mol·L⁻¹) | 293.15 K (mol·L⁻¹) | 303.15 K (mol·L⁻¹) | 313.15 K (mol·L⁻¹) |
| Methanol | 3.86 | 4.88 | 6.09 | 7.55 |
| Ethanol | 3.99 | 5.02 | 6.25 | 7.72 |
| Isopropanol | 3.96 | 4.98 | 6.19 | 7.64 |
| n-Propanol | 4.21 | 5.27 | 6.54 | 8.04 |
| 1-Butanol | 4.54 | 5.64 | 6.96 | 8.53 |
| Ethyl Acetate | 3.94 | 4.95 | 6.16 | 7.60 |
| Acetone | 3.91 | 4.92 | 6.12 | 7.55 |
| Toluene | 2.01 | 2.65 | 3.44 | 4.41 |
| Acetonitrile | 1.89 | 2.47 | 3.19 | 4.09 |
Data adapted from a study on 3,5-dimethylpyrazole and should be used as a qualitative guide.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography. A good starting point for pyrazole derivatives is a mixture of petroleum ether and ethyl acetate. For this carboxylic acid, a more polar system such as ethyl acetate/hexane with a small percentage of acetic acid may be required to ensure good mobility and spot shape.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Overcoming solubility issues with "1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The information is designed to address common challenges, with a focus on overcoming solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic organic compound with the molecular formula C₉H₁₄N₂O₂. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research. The subject compound is a light beige powder.
Q2: What are the potential biological targets of this compound?
While specific targets of this compound are not definitively established in publicly available literature, pyrazole-containing molecules are widely recognized as potent inhibitors of various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Based on the activities of structurally related pyrazole compounds, potential kinase targets for this molecule could include:
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p38 MAP Kinase: Involved in inflammatory responses.[1][2][3][4]
-
Aurora Kinases: Play a key role in cell division and are often targeted in cancer therapy.[5][6][7]
-
Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle and are also important targets in oncology.[8][9][10][11]
-
Janus Kinases (JAKs): Mediate signaling for a variety of cytokines and growth factors, and are implicated in autoimmune diseases and cancers.[12][13][14][15][16]
Q3: I am having trouble dissolving this compound. What are some recommended solvents?
Based on the general solubility principles of organic carboxylic acids and data from the structurally related compound 3,5-dimethylpyrazole, we recommend starting with polar aprotic solvents. The presence of the carboxylic acid group suggests that basic aqueous solutions or the use of co-solvents may also be effective.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
Solution 1: Solvent Selection
If you are experiencing poor solubility, consider the following solvent options. While specific quantitative data for this compound is not available, the following table summarizes the experimental solubility of a close structural analog, 3,5-dimethylpyrazole, which can serve as a useful guide.[17] The presence of the carboxylic acid and isopropyl groups on your target molecule will influence its solubility relative to this analog.
Table 1: Experimentally Determined Solubility of 3,5-dimethylpyrazole in Various Organic Solvents at Different Temperatures. [17]
| Solvent | Temperature (K) | Molar Fraction (x10²) |
| 1-butanol | 283.15 | 28.55 |
| 298.15 | 40.89 | |
| 313.15 | 56.76 | |
| n-propanol | 283.15 | 27.91 |
| 298.15 | 38.01 | |
| 313.15 | 51.12 | |
| Ethanol | 283.15 | 25.33 |
| 298.15 | 34.98 | |
| 313.15 | 47.91 | |
| Isopropanol | 283.15 | 24.87 |
| 298.15 | 34.62 | |
| 313.15 | 47.59 | |
| Methanol | 283.15 | 25.11 |
| 298.15 | 34.08 | |
| 313.15 | 46.03 | |
| Ethyl Acetate | 283.15 | 24.93 |
| 298.15 | 33.97 | |
| 313.15 | 45.92 | |
| Acetone | 283.15 | 24.89 |
| 298.15 | 33.81 | |
| 313.15 | 45.51 | |
| Toluene | 283.15 | 8.93 |
| 298.15 | 13.98 | |
| 313.15 | 21.34 | |
| Acetonitrile | 283.15 | 8.21 |
| 298.15 | 12.87 | |
| 313.15 | 19.53 |
Solution 2: pH Adjustment
For aqueous solutions, the carboxylic acid moiety allows for a significant increase in solubility at higher pH. The carboxyl group will be deprotonated to the more soluble carboxylate salt.
-
Protocol: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO). Dilute this stock solution into an aqueous buffer. Adjust the pH of the final solution to >7.5 with a suitable base (e.g., NaOH) to facilitate dissolution.
Solution 3: Use of Co-solvents
A mixture of solvents can often be more effective than a single solvent.
-
Protocol: Prepare a concentrated stock solution of the compound in a strong organic solvent like DMSO or DMF. Then, dilute this stock solution into your desired aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.
Solution 4: Temperature and Agitation
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Vortexing/Stirring: Vigorous agitation ensures that the entire sample is exposed to the solvent.
Experimental Protocols
Protocol 1: General Procedure for Determining Compound Solubility
This protocol provides a general method for assessing the solubility of this compound in a solvent of your choice.
-
Preparation: Weigh out a precise amount of the compound (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vortex or sonicate the mixture for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the dissolution and observation steps.
-
Solubility Calculation: Continue adding solvent incrementally until the compound is fully dissolved. The solubility can then be calculated (e.g., in mg/mL).
Protocol 2: Preparation of a Stock Solution
-
Select a Solvent: Based on preliminary tests, choose a solvent in which the compound is highly soluble (e.g., DMSO).
-
Weigh Compound: Accurately weigh a desired amount of this compound.
-
Dissolve: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Aid Dissolution: If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for determining compound solubility.
Caption: Representative JAK-STAT signaling pathway.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
"1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The following information is compiled from literature on pyrazole derivatives and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. Containers should be tightly sealed to protect against moisture and atmospheric oxygen. For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.
Q2: How should I store solutions of this compound?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. For short-term storage, use of anhydrous aprotic solvents is recommended. Aqueous solutions, particularly at non-neutral pH, may be susceptible to hydrolysis. If aqueous solutions are necessary, they should be freshly prepared and used immediately. For longer-term storage of solutions, it is advisable to store them at low temperatures (-20°C or -80°C) under an inert atmosphere.
Q3: What are the primary degradation pathways for pyrazole-4-carboxylic acids?
Based on the structure of this compound and literature on related compounds, the primary degradation pathways are likely to include:
-
Hydrolysis: The carboxylic acid group may undergo reactions in the presence of water, especially under acidic or basic conditions.
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Oxidation: The pyrazole ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen, light, or trace metal impurities.
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Photodegradation: Exposure to UV or visible light can lead to photochemical transformations.
-
Thermal Decomposition: Elevated temperatures can accelerate decomposition, potentially leading to decarboxylation or other fragmentation.
Q4: Are there any known incompatibilities for this compound?
Strong oxidizing agents, strong acids, and strong bases should be considered incompatible as they can promote degradation. Contact with certain metals that can act as catalysts for oxidation should also be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping). | Degradation of the compound due to improper storage (exposure to light, moisture, or heat). | Discard the sample and obtain a fresh one. Review and optimize storage conditions (store in a cool, dry, dark place under an inert atmosphere). |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, validate their stability under the intended storage conditions using an appropriate analytical method (e.g., HPLC). |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Decreased potency or activity in biological assays. | Degradation of the active compound. | Confirm the purity and integrity of the compound before use. Prepare stock solutions fresh and store them appropriately. |
Stability Data Summary
| Stress Condition | General Observations for Pyrazole Derivatives | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to hydrolysis, especially at elevated temperatures. | Ring-opened products, decarboxylated products. |
| Basic Hydrolysis | Pyrazolyl benzoic acid esters have been shown to be rapidly hydrolyzed in aqueous buffer at pH 8.[1] | Corresponding pyrazol-3-ol.[2] |
| Oxidative | The pyrazole ring can be oxidized, potentially leading to ring opening.[3] The pyrazole moiety is generally resistant to oxidation by NO2. | Hydroxylated derivatives, ring-opened products. |
| Thermal | Decomposition temperature can vary significantly based on substituents. Some energetic pyrazole derivatives show decomposition starting from the loss of a nitro group.[4] | Decarboxylated products, fragmented pyrazole rings. |
| Photochemical | Pyrazole derivatives can undergo photochemical transformations upon exposure to light, potentially leading to isomerization or degradation. | Isomers (e.g., imidazoles), ring-cleaved products. |
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side product is the regioisomer, 1-isopropyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. This arises from the reaction of the unsymmetrical starting material, ethyl 2-acetyl-3-oxobutanoate, with isopropylhydrazine. The hydrazine can react with either of the two carbonyl groups of the β-diketone, leading to the formation of two different pyrazole ring systems.
Other potential side products include:
-
Unreacted starting materials: Incomplete reaction can leave residual ethyl 2-acetyl-3-oxobutanoate or isopropylhydrazine.
-
Incomplete hydrolysis product: If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate), incomplete hydrolysis will result in the corresponding ester as an impurity.
-
Decarboxylation product: Although generally requiring harsh conditions, some decarboxylation of the final product to form 1-isopropyl-3,5-dimethyl-1H-pyrazole may occur, particularly if the reaction is heated for extended periods at high temperatures.[1][2]
Q2: How can I minimize the formation of the regioisomeric side product?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by the reaction conditions. Generally, the reaction of a substituted hydrazine with an unsymmetrical β-diketone favors the formation of the isomer where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the diketone. In the case of ethyl 2-acetyl-3-oxobutanoate, the ketone carbonyl is generally more reactive than the ester carbonyl. However, steric hindrance from the isopropyl group on the hydrazine can also influence the outcome.
To favor the desired product, it is recommended to:
-
Maintain a low reaction temperature during the initial addition of the hydrazine.
-
Use a non-polar or weakly polar solvent.
-
Carefully control the pH of the reaction mixture.
One study on a similar synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate from ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and methylhydrazine reported a high regioselectivity, with the desired product being formed in a 99.4% to 0.6% ratio compared to the regioisomer.
Q3: I am observing a significant amount of the ethyl ester of my product even after the hydrolysis step. What could be the cause?
A3: Incomplete hydrolysis of the ethyl ester precursor is a common issue. This can be due to several factors:
-
Insufficient reaction time or temperature: The hydrolysis of sterically hindered esters can be slow.
-
Inadequate amount of base: Ensure that a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or KOH) is used.
-
Poor solubility: The ester may not be fully soluble in the reaction medium, limiting its contact with the hydrolyzing agent. Adding a co-solvent like ethanol can improve solubility.
Q4: My final product seems to be degrading, and I suspect decarboxylation. How can I avoid this?
A4: Decarboxylation of pyrazole-4-carboxylic acids can be promoted by heat and acidic or basic conditions. To minimize this side reaction:
-
Avoid unnecessarily high temperatures during reaction work-up and purification.
-
If purification by distillation is attempted, use vacuum distillation to lower the required temperature.
-
Neutralize the reaction mixture to a pH around 7 before final extraction and isolation.
-
Store the purified product in a cool, dry, and dark place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Increase reaction time or temperature cautiously. |
| Formation of a large amount of the regioisomeric side product. | - Optimize reaction conditions (temperature, solvent, pH) to favor the desired isomer. - Purify the product mixture using column chromatography or recrystallization. | |
| Loss of product during work-up. | - Ensure proper pH adjustment during extraction. - Use an adequate volume of extraction solvent. | |
| Presence of Regioisomeric Impurity | Inherent nature of the Knorr synthesis with unsymmetrical diketones. | - Purification by fractional crystallization or column chromatography is usually effective. |
| Incomplete Hydrolysis of Ester Precursor | Insufficient base, time, or temperature. Poor solubility. | - Increase the molar excess of NaOH or KOH. - Prolong the reaction time or slightly increase the temperature. - Add a co-solvent (e.g., ethanol) to improve solubility. |
| Product Decarboxylation | Excessive heat or prolonged exposure to strong acid/base. | - Avoid high temperatures during purification. - Neutralize the product before storage. - Store in a cool, dark place. |
Data Presentation
Table 1: Regioisomer Formation in a a Similar Pyrazole Synthesis
| Product | Regioisomer | Ratio |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 99.4% : 0.6% |
This data is from the synthesis of a structurally related compound and serves as an indicator of the high regioselectivity that can be achieved under optimized conditions.
Experimental Protocols
A detailed experimental protocol for the synthesis of the closely related 1,3-dimethyl-1H-pyrazole-4-carboxylic acid is described in the literature. This can be adapted for the synthesis of this compound by substituting methylhydrazine with isopropylhydrazine.
General Two-Step Protocol:
-
Condensation to form the pyrazole ester: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride. The resulting intermediate is then cyclized with the corresponding hydrazine (in this case, isopropylhydrazine) in the presence of a base like sodium hydroxide.
-
Hydrolysis: The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture, followed by acidification.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guide
Low yields, the formation of regioisomers, and purification challenges are common hurdles in pyrazole synthesis. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Pyrazole Synthesis
Caption: A flowchart for troubleshooting common issues in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can arise from several factors.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh reagent is advisable.[1]
-
Reaction Stoichiometry: Verify that the correct stoichiometry is being used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Side Reactions: Be aware of potential side reactions, such as incomplete cyclization, which can reduce the yield of the desired pyrazole.[1]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] To improve regioselectivity, consider the following:
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[2][3]
-
Reaction Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of the regioisomers formed.
-
pH Control: The pH of the reaction medium can influence the regioselectivity. Acidic conditions, often employed in the Knorr synthesis, can favor the formation of one isomer, while basic conditions might favor the other.[1]
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky substituents can sterically hinder the attack at one carbonyl group, favoring the formation of a single regioisomer.[1]
Q3: The reaction mixture has turned a dark color. Is this normal and how can I obtain a pure product?
A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding a mild base can sometimes lead to a cleaner reaction. Purification methods like recrystallization or column chromatography are effective for removing these colored impurities.[1]
Q4: What are the best methods for purifying my crude pyrazole product?
A4: The choice of purification method depends on the properties of the pyrazole derivative and the impurities present. Common techniques include:
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Recrystallization: This is a widely used method for purifying solid pyrazole compounds. The selection of an appropriate solvent or solvent system is crucial.[4] Common single solvents include ethanol, methanol, and ethyl acetate.[4] For mixed-solvent recrystallization, a "good" solvent in which the compound is soluble is used to dissolve the crude product, followed by the addition of a "poor" solvent to induce crystallization.[4]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel or alumina is a powerful technique.[5]
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Acid Addition Salt Formation: Pyrazoles can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form acid addition salts, which can then be separated by crystallization.[6][7]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 15:85 | - | [2] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 85:15 | - | [2] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | 97:3 | - | [2] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.3 | - | [2] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 98:2 | - | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | - |
Regioisomer A corresponds to the pyrazole with the N-substituted nitrogen adjacent to the first listed substituent of the dicarbonyl compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Synthesis Method | Reactants | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | Phenyl-1H-pyrazoles | 2 hours | 75 | 72-90 | [8] |
| Microwave-Assisted | Phenyl-1H-pyrazoles | 5 minutes | 60 | 91-98 | [8] |
| Conventional Heating | Phenyl-1H-pyrazole-4-carboxylic acids | 1 hour | 80 | 48-85 | [8] |
| Microwave-Assisted | Phenyl-1H-pyrazole-4-carboxylic acids | 2 minutes | 80 | 62-92 | [8] |
| Conventional Reflux | Pyrazoline from chalcone and hydrazine hydrate | 6.5 hours | ~118 | - | [9] |
| Microwave-Assisted | Pyrazole from chalcone and hydrazine hydrate | 1 minute | Not specified | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[10]
Materials:
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Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
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Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[10]
-
Add 1-propanol and glacial acetic acid to the mixture.[10]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[10]
-
Once the reaction is complete, add water to the hot reaction mixture with stirring.[10]
-
Turn off the heat and allow the mixture to cool slowly to facilitate precipitation.[10]
-
Collect the solid product by vacuum filtration, rinse with a small amount of water, and air dry.[10]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[11]
Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a multi-component reaction to synthesize a pyrano[2,3-c]pyrazole.[12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL)
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Catalyst (e.g., piperidine, 5 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.[12]
-
Add a catalytic amount of piperidine.[12]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 20 minutes to several hours.[12]
-
Monitor the reaction progress by TLC.[12]
-
Upon completion, the precipitated solid product is collected by filtration.[12]
-
Wash the collected solid with cold ethanol and further purify by recrystallization from ethanol.[12]
Diagram: General Experimental Workflow for Pyrazole Synthesis
Caption: A general workflow for the synthesis and purification of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 1007542-01-9).
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data (¹H NMR, ¹³C NMR, FT-IR, and MS) for pure this compound?
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Values |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). - Isopropyl Methine Proton (-CH(CH₃)₂): A septet. - Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet. - Pyrazole Methyl Protons (-CH₃): Two distinct singlets. |
| ¹³C NMR | - Carboxylic Acid Carbonyl (>C=O): ~165-175 ppm. - Pyrazole Ring Carbons: ~105-150 ppm. - Isopropyl Methine Carbon (-CH): ~45-55 ppm. - Pyrazole Methyl Carbons (-CH₃): ~10-15 ppm. - Isopropyl Methyl Carbons (-CH₃): ~20-25 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. - C-H Stretch (Alkyl): 2850-3000. - C=O Stretch (Carboxylic Acid): 1680-1710. - C=C and C=N Stretch (Pyrazole Ring): 1450-1600. |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 182.22 (for C₉H₁₄N₂O₂).[1] |
Q2: My reaction to synthesize this compound resulted in a low yield. What are the common causes?
A2: Low yields in pyrazole synthesis, often based on the Knorr synthesis, can arise from several factors:
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Purity of Starting Materials: Impurities in the initial dicarbonyl compound or the isopropylhydrazine can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.
-
Stoichiometry: Incorrect molar ratios of the reactants can result in incomplete conversion.
-
Side Reactions: The formation of regioisomers or other byproducts can reduce the amount of the desired product.
Q3: I am observing a yellow or reddish color in my product. What is the likely cause and how can I remove it?
A3: Discoloration in pyrazole synthesis is often attributed to impurities arising from the hydrazine starting material. These colored byproducts can sometimes be removed through recrystallization or by washing the crude product with a suitable non-polar solvent like toluene on a silica plug.
Troubleshooting Guides
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Symptom: The ¹H NMR spectrum shows more peaks than expected, or the integration values are inconsistent with the structure of this compound.
Possible Causes & Solutions:
-
Residual Solvent: Sharp, known peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) may be present.
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Solution: Dry the sample under high vacuum for an extended period.
-
-
Unreacted Starting Materials: Peaks corresponding to the dicarbonyl precursor or isopropylhydrazine may be visible.
-
Solution: Improve the purification process, for example, by column chromatography or recrystallization.
-
-
Formation of a Regioisomer: If an unsymmetrical dicarbonyl was used in the synthesis, a regioisomeric pyrazole may have formed, leading to a duplicate set of peaks.
-
Solution: Optimize reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. Separation of isomers may be possible with careful chromatography.
-
Issue 2: Broad or Absent Carboxylic Acid Proton Peak in ¹H NMR
Symptom: The characteristic broad singlet for the carboxylic acid proton is either very broad, shifted significantly, or not observed.
Possible Causes & Solutions:
-
Hydrogen Exchange: The acidic proton can exchange with residual water (D₂O) in the NMR solvent.
-
Solution: Use a fresh, anhydrous NMR solvent. A D₂O shake (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) can confirm this, as the carboxylic acid peak will disappear.
-
-
Intermolecular Hydrogen Bonding: Concentration-dependent chemical shifts can occur.
-
Solution: Dilute the sample and re-acquire the spectrum.
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Issue 3: FT-IR Spectrum Shows a Sharp Peak around 3300-3500 cm⁻¹ instead of a Broad O-H Stretch
Symptom: A sharp absorption is observed in the N-H/O-H stretching region, which is not characteristic of a carboxylic acid.
Possible Cause & Solution:
-
Incomplete Cyclization: The presence of an intermediate with an N-H group, such as a hydrazone, could be the cause.
-
Solution: Review the reaction conditions (time, temperature) to ensure complete cyclization. Further purification may be necessary to remove the intermediate.
-
Experimental Protocols
Key Characterization Methodologies
| Experiment | Methodology |
| ¹H and ¹³C NMR | 1. Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2. Transfer the solution to an NMR tube. 3. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). 4. Process the data, including Fourier transformation, phase correction, and baseline correction. 5. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). |
| FT-IR | 1. Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an ATR accessory. 2. Place the sample in the FT-IR spectrometer. 3. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. 4. Perform a background scan and subtract it from the sample spectrum. |
| LC-MS | 1. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). 2. Inject the sample into an LC-MS system equipped with an appropriate column (e.g., C18). 3. Elute the sample using a suitable mobile phase gradient. 4. Detect the separated components using a mass spectrometer (e.g., ESI-MS) to determine the mass-to-charge ratio. |
Visualizations
Caption: Troubleshooting workflow for unexpected peaks in ¹H NMR.
Caption: Molecular structure of the target compound.
References
Technical Support Center: Scale-Up Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable approach involves a multi-step synthesis. This typically begins with the condensation of a β-diketone with isopropylhydrazine to form the pyrazole core. This is followed by a formylation or acylation at the 4-position, and subsequent oxidation to yield the carboxylic acid.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during scale-up revolve around the handling of hydrazine derivatives and managing reaction exotherms. Isopropylhydrazine is a toxic and potentially high-energy compound. The initial cyclization reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled. Careful consideration of reaction vessel heat transfer, controlled reagent addition, and appropriate emergency quenching procedures are critical.[1]
Q3: How can the exothermic nature of the initial pyrazole formation be managed at a larger scale?
Managing the exotherm is crucial for a safe scale-up. Key strategies include:
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Slow and Controlled Addition: Add the isopropylhydrazine solution at a controlled rate to the β-diketone.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system capable of dissipating the heat generated.
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Dilution: Using an adequate amount of a suitable solvent can help to absorb the heat of the reaction.[1]
-
Real-time Monitoring: Employ temperature probes to monitor the internal reaction temperature continuously.
Q4: What are common impurities encountered in this synthesis and how can they be minimized?
Common impurities can include regioisomers from the initial cyclization, unreacted starting materials, and byproducts from side reactions during formylation and oxidation. Minimizing these impurities can be achieved through:
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Optimized Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry can improve selectivity.
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Purification of Intermediates: Purifying the pyrazole intermediate before proceeding to the next step can prevent the carry-over of impurities.
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Controlled Oxidation: Over-oxidation or incomplete oxidation can lead to a mixture of products. Careful selection of the oxidizing agent and reaction conditions is key.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Pyrazole Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature moderately, while carefully monitoring for exotherms.- Ensure efficient mixing to maintain homogeneity.- Verify the quality and purity of starting materials (β-diketone and isopropylhydrazine). |
| Side Reactions | - Lowering the reaction temperature may improve selectivity towards the desired product.- Investigate alternative solvents that may favor the desired reaction pathway. |
| Product Loss During Workup | - Optimize extraction solvents and pH adjustment during the workup to ensure complete product recovery.- Minimize the volume of washing steps to reduce product loss. |
Problem 2: Poor Regioselectivity in Pyrazole Formation
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomer Formation | - Screen different solvents to find one that enhances the desired regioselectivity.- Lowering the reaction temperature can often improve selectivity.[1] |
| Steric Hindrance | - While challenging to alter, understanding the steric effects of the isopropyl group can inform the choice of reaction conditions. |
Problem 3: Incomplete or Uncontrolled Oxidation to the Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | - Increase the molar equivalents of the oxidizing agent incrementally.- Ensure the oxidizing agent is of high purity and activity. |
| Over-oxidation | - Reduce the reaction temperature.- Decrease the amount of oxidizing agent.- Shorten the reaction time. |
| Poor Solubility of the Intermediate | - Select a solvent system in which both the pyrazole intermediate and the oxidizing agent have good solubility. |
Experimental Protocols
Protocol 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with pentane-2,4-dione (1.0 eq) and a suitable solvent (e.g., ethanol).
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Reagent Addition: Isopropylhydrazine (1.05 eq) is dissolved in the same solvent and added dropwise to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 25°C.
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Reaction: The mixture is stirred at room temperature for 12-18 hours.
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Workup: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
Protocol 2: Vilsmeier-Haack Formylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Reagent Preparation: In a separate reactor, phosphorus oxychloride (1.2 eq) is added dropwise to dimethylformamide (DMF) (3.0 eq) at 0°C.
-
Reaction: The crude 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) from the previous step, dissolved in DMF, is added dropwise to the Vilsmeier reagent at 0°C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.
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Workup: The reaction mixture is carefully poured into ice-water and neutralized with an aqueous base (e.g., sodium hydroxide solution). The precipitated product is filtered, washed with water, and dried.
Protocol 3: Oxidation to this compound
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Reaction Setup: The crude aldehyde from the previous step (1.0 eq) is suspended in a suitable solvent (e.g., aqueous tert-butanol).
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Oxidation: An oxidizing agent such as potassium permanganate (2.0 eq) is added portion-wise, maintaining the temperature between 10-20°C.
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Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
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Workup: The reaction is quenched with a reducing agent (e.g., sodium bisulfite). The mixture is filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is filtered, washed with cold water, and dried.
Data Presentation
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Typical Yield (Overall) | 60-75% | 50-65% | Increased potential for side reactions and handling losses at larger scales. |
| Reaction Time (Cyclization) | 12-18 hours | 18-24 hours | Slower reagent addition and heat transfer can extend reaction times. |
| Reaction Temperature (Cyclization) | 20-25°C | 20-30°C (with careful monitoring) | Exotherm management is critical. |
| Solvent Volume | 5-10 mL/g | 3-7 L/kg | Concentration needs to be optimized for safety, efficiency, and cost. |
Visualizations
Caption: A simplified workflow for the synthesis of the target molecule.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Knorr pyrazole synthesis route followed by ester hydrolysis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction: The reaction may not have gone to completion. | - Verify reaction time and temperature: Ensure the reaction has been stirred for the recommended duration at the appropriate temperature. Consider extending the reaction time or slightly increasing the temperature. - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. |
| Poor quality of starting materials: Degradation or impurities in starting materials can inhibit the reaction. | - Check the purity of isopropylhydrazine: Isopropylhydrazine can degrade over time. Use freshly prepared or recently purchased reagent. Its hydrochloride salt is more stable and can be used with an appropriate base. - Verify the purity of the β-ketoester: Ensure the diethyl 2-acetyl-3-oxobutanoate is of high purity. |
| Incorrect pH: The reaction is typically acid-catalyzed. | - Add a catalytic amount of acid: A small amount of a weak acid like acetic acid can catalyze the reaction. |
| Inefficient hydrolysis: If synthesizing the ester first, the subsequent hydrolysis to the carboxylic acid may be incomplete. | - Ensure complete saponification: Use a sufficient excess of base (e.g., NaOH or KOH) and adequate heating to drive the hydrolysis to completion. Monitor the disappearance of the ester spot by TLC. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Identification | Troubleshooting and Removal |
| Unreacted Starting Materials | Characteristic signals in NMR or peaks in LC-MS corresponding to isopropylhydrazine or diethyl 2-acetyl-3-oxobutanoate. | - Optimize reaction stoichiometry: Ensure the correct molar ratios of reactants are used. - Purification: Most starting materials can be removed by column chromatography or recrystallization. |
| Regioisomeric Impurity (1-isopropyl-3,5-dimethyl-1H-pyrazole-5-carboxylic acid) | The presence of two distinct sets of pyrazole signals in the 1H NMR spectrum. The chemical shifts of the methyl and isopropyl groups will differ slightly between the two isomers. | - Control reaction temperature: Lowering the reaction temperature may improve regioselectivity. - Purification: Careful column chromatography on silica gel can often separate the regioisomers. Gradient elution may be necessary. |
| Side-products from Isopropylhydrazine Decomposition | Unidentified baseline impurities in TLC or multiple small peaks in LC-MS. | - Use isopropylhydrazine hydrochloride: This salt is more stable than the free base. - Maintain an inert atmosphere: Conduct the reaction under nitrogen or argon to prevent oxidative decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this specific molecule, the reaction would be between diethyl 2-acetyl-3-oxobutanoate and isopropylhydrazine, followed by hydrolysis of the resulting ester.
Q2: How can I minimize the formation of the unwanted regioisomer?
A2: The formation of regioisomers is a known challenge in the Knorr synthesis when using unsymmetrical dicarbonyl compounds and substituted hydrazines. To favor the desired isomer:
-
Control the reaction temperature: Running the reaction at lower temperatures can sometimes enhance the selectivity of the initial nucleophilic attack.
-
Choice of solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve the isomeric ratio.
-
pH control: The acidity of the reaction medium can affect the rate of the initial condensation and may influence regioselectivity.
Q3: What are the best methods for purifying the final product?
A3:
-
Recrystallization: If the crude product is a solid and the main impurity is the regioisomer, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective if the solubilities of the isomers are sufficiently different.
-
Column Chromatography: For mixtures of regioisomers or other impurities that are difficult to remove by recrystallization, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Acid-Base Extraction: As the final product is a carboxylic acid, it can be purified by dissolving the crude material in an organic solvent, extracting with an aqueous base (like sodium bicarbonate solution), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
Q4: My NMR spectrum looks complex. How can I confirm the structure of my product?
A4: A complex NMR spectrum could indicate the presence of impurities, especially the regioisomer.
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1H NMR: Look for two sets of signals for the isopropyl and methyl groups. The integration of these signals can give you an estimate of the isomeric ratio.
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13C NMR: The number of signals will be doubled if a significant amount of the regioisomer is present.
-
2D NMR: Techniques like HMBC and HSQC can help in unambiguously assigning the correlations between protons and carbons, confirming the connectivity of the desired product.
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LC-MS: This is a powerful tool to determine the number of components in your sample and their molecular weights.
Experimental Protocols
1. Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
This protocol is an adaptation of the Knorr pyrazole synthesis.
-
Materials:
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Isopropylhydrazine hydrochloride
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Diethyl 2-acetyl-3-oxobutanoate
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Sodium acetate
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Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
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Stir the mixture for 15 minutes at room temperature.
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Add diethyl 2-acetyl-3-oxobutanoate (1.0 eq) to the flask.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
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Purify the crude product by column chromatography on silica gel.
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2. Hydrolysis to this compound
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Materials:
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Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Sodium hydroxide
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Ethanol
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Water
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Hydrochloric acid
-
-
Procedure:
-
Dissolve the purified ester in a mixture of ethanol and water.
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Add sodium hydroxide (2.0-3.0 eq) to the solution.
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Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the ester.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield the final product.
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Quantitative Data Summary
The following table provides typical, illustrative data for the synthesis. Actual results may vary depending on the specific experimental conditions.
| Parameter | Synthesis of Ester | Hydrolysis |
| Typical Yield | 60-75% | 85-95% |
| Reaction Temperature | 78 °C (Refluxing Ethanol) | 80-100 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purity (after purification) | >98% | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Decision tree for impurity identification and removal.
Technical Support Center: Improving the Bioactivity of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of pyrazole carboxylic acid derivatives?
A1: Pyrazole carboxylic acid derivatives are a versatile class of heterocyclic compounds with a broad spectrum of reported biological activities. These include antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The specific activity is highly dependent on the substitution pattern on the pyrazole ring and the nature of the derivative (e.g., amide, ester).
Q2: What is the primary mechanism of action for the antifungal activity of pyrazole carboxamide derivatives?
A2: Many pyrazole carboxamide derivatives exhibit potent antifungal activity by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II).[4][5] This inhibition disrupts cellular respiration in fungi, leading to cell death.
Q3: How can the solubility of my this compound derivative be improved for biological assays?
A3: Poor aqueous solubility is a common challenge. Strategies to improve solubility include:
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Salt formation: If your derivative has a basic nitrogen atom, it can be protonated to form a more soluble salt.
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Use of co-solvents: A small percentage of an organic solvent like DMSO or DMF can be used to dissolve the compound before diluting it in the aqueous assay buffer. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid toxicity to cells.
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pH adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can increase solubility.
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Formulation with excipients: Using formulating agents like cyclodextrins can help to encapsulate the hydrophobic molecule and increase its apparent solubility in aqueous solutions.
Troubleshooting Guides
Synthesis
Q4: I am getting a low yield in the synthesis of my this compound derivative. What are the common causes?
A4: Low yields in pyrazole synthesis can stem from several factors:
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Purity of starting materials: Ensure that your starting materials, such as the diketone and the hydrazine, are pure. Impurities can lead to side reactions.
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Reaction conditions: The reaction temperature and time may not be optimal. For the condensation reaction, refluxing in a suitable solvent like ethanol or acetic acid is common. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
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Stoichiometry of reactants: The molar ratio of the diketone to the hydrazine can influence the yield. A slight excess of the hydrazine is sometimes used.
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Side reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product.
Q5: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
A5: The formation of regioisomers is a common issue when using unsymmetrical diketones. To improve regioselectivity:
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Choice of solvent: The polarity of the solvent can influence which nitrogen atom of the hydrazine attacks the diketone first.
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pH of the reaction medium: Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens.
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Steric hindrance: Bulky substituents on either the diketone or the hydrazine can favor the formation of one regioisomer over the other.
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Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography.
Biological Assays
Q6: My compound is precipitating out of solution when I add it to the cell culture medium for my bioassay. What can I do?
A6: This is a common problem related to poor aqueous solubility. Here are some troubleshooting steps:
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Lower the final concentration: If possible, test your compound at a lower concentration.
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Optimize the co-solvent concentration: While keeping the final co-solvent (e.g., DMSO) concentration low, you might be able to slightly increase it to maintain solubility without causing significant cytotoxicity. Always include a vehicle control with the same co-solvent concentration.
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Prepare a more concentrated stock solution: This allows for a smaller volume to be added to the assay medium, reducing the chances of precipitation.
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Use a different solubilization method: Consider using a formulation with cyclodextrins or other solubilizing agents.
Quantitative Data
The following table summarizes the bioactivity of various pyrazole carboxamide derivatives, highlighting their potential as enzyme inhibitors and their efficacy in cellular assays. Note that the specific substitutions on the pyrazole ring and the amide nitrogen significantly impact the biological activity.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |
| Antifungal Activity (Succinate Dehydrogenase Inhibition) | |||||
| Derivative A | Rhizoctonia solani SDH | Enzyme Inhibition | 7.48 | Thifluzamide | - |
| Derivative B | Rhizoctonia solani | Mycelium Growth Inhibition | 0.37 | Carbendazim | - |
| Anti-inflammatory Activity (COX Inhibition) | |||||
| Derivative C | COX-2 | Enzyme Inhibition | 0.73 | Celecoxib | - |
| Anticancer Activity | |||||
| Derivative D | RET Kinase | Enzyme Inhibition | 0.044 | - | - |
| Derivative E | RET Kinase (V804M mutant) | Enzyme Inhibition | 0.252 | - | - |
| Derivative F | MDA-MB-468 breast cancer cells | Cell Viability | 6.45 (48h) | Paclitaxel | 25.19 (48h) |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Condensation to form the pyrazole ring:
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In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.
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Add isopropylhydrazine (1 equivalent) to the solution.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain crude 1-isopropyl-3,5-dimethyl-1H-pyrazole.
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Formylation of the pyrazole:
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To a solution of the crude pyrazole in a suitable solvent (e.g., DMF), add a formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) at 0°C.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Quench the reaction by pouring it into ice water and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
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-
Oxidation to the carboxylic acid:
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Dissolve the crude aldehyde in a suitable solvent (e.g., acetone).
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Add an oxidizing agent (e.g., Jones reagent) dropwise at 0°C.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Quench the excess oxidant (e.g., with isopropanol).
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Extract the product into an organic solvent.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
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General Procedure for the Synthesis of Amide Derivatives
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Activation of the carboxylic acid:
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Suspend this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or THF).
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Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) (1.1 equivalents) dropwise at 0°C.
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A catalytic amount of DMF can be added if using oxalyl chloride.
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Stir the mixture at room temperature for 1-2 hours until the acid is completely converted to the acid chloride.
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Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amide coupling:
-
Dissolve the crude acid chloride in a dry, inert solvent.
-
To this solution, add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.2 equivalents) at 0°C.
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Stir the reaction mixture at room temperature for 2-12 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its analogs. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you enhance the selectivity of your inhibitors and navigate common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments to enhance the selectivity of pyrazole-based inhibitors.
Q1: My inhibitor shows potent activity against the primary target but also significant off-target effects. How can I improve its selectivity?
A1: Enhancing selectivity is a common challenge in drug discovery. Here are several strategies to consider:
-
Structural Modifications: The selectivity of pyrazole-based inhibitors can often be improved through targeted chemical modifications. For instance, the introduction of a carboxylic acid group has been shown to increase selectivity for certain enzymes by reducing off-target interactions[1]. Additionally, altering the substituents on the pyrazole ring is a crucial strategy for improving selectivity[2][3].
-
Structure-Activity Relationship (SAR) Studies: A systematic SAR study can help identify the chemical moieties responsible for both on-target and off-target activities. By synthesizing and testing a library of analogs, you can determine which modifications lead to a better selectivity profile.
-
Computational Modeling: In silico methods like molecular docking can provide insights into the binding modes of your inhibitor at both the intended target and off-target proteins[4]. This can guide the rational design of new analogs with improved selectivity.
Q2: I'm observing significant variability in my IC50 values between experiments. What are the common causes and how can I improve reproducibility?
A2: Poor reproducibility of IC50 values is a frequent issue in kinase inhibition assays and can stem from several factors:
-
Reagent Consistency:
-
Enzyme Purity and Activity: The purity of your kinase preparation is critical. Even minor contamination with other kinases can lead to inaccurate activity measurements. It is also important to qualify each new batch of the enzyme as the specific activity can vary.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly affect the IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds for too long, leading to high substrate conversion, it can result in an underestimation of the inhibitor's potency and shifts in IC50 values. Aim for initial velocity conditions, where substrate conversion is typically below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all incubations are performed at a consistent and controlled temperature.
-
-
Compound Handling:
-
Purity and Integrity: Always confirm the purity and integrity of your inhibitor stock. Degradation or impurities can lead to misleading results.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay consistent across all wells, as it can affect kinase activity.
-
Q3: My inhibitor shows high potency in a biochemical assay but is much less active in a cell-based assay. What could be the reason for this discrepancy?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in many biochemical assays. For ATP-competitive inhibitors, this high cellular ATP concentration can lead to a significant decrease in apparent potency[5].
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: The inhibitor may not be engaging with its target effectively in the complex cellular environment[6]. A NanoBRET Target Engagement assay can be used to confirm intracellular target binding[7].
Q4: How can I confirm that an observed cellular phenotype is due to the inhibition of my target kinase and not an off-target effect?
A4: Validating that a cellular phenotype is on-target is a critical step. Here is a workflow to address this:
-
Use a Structurally Unrelated Inhibitor: A key control is to use a structurally distinct inhibitor that is known to be selective for your target kinase. If this second inhibitor recapitulates the same phenotype, it provides strong evidence that the effect is on-target[8].
-
Genetic Knockdown or Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of your target kinase. If the phenotype is diminished or absent in these cells, it supports an on-target mechanism[8].
-
Rescue Experiments: If possible, express a drug-resistant mutant of your target kinase in the cells. If the cells become resistant to your inhibitor, it confirms that the inhibitor's effect is mediated through the target kinase.
-
Kinome Profiling: Perform a broad kinase selectivity screen to identify potential off-targets of your inhibitor. If a potent off-target is identified, you can then use a selective inhibitor for that off-target to see if it produces the same phenotype[9].
Data Presentation
Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data, based on published findings for pyrazole-based kinase inhibitors.
Table 1: Kinase Selectivity Profile of a Representative Pyrazole-Based Inhibitor (Note: Data is representative and based on similar pyrazole-based inhibitors found in the literature. Actual values for "this compound" would need to be determined experimentally.)
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., CDK2) | 15 |
| Off-Target 1 (e.g., GSK3β) | 250 |
| Off-Target 2 (e.g., PKA) | >10,000 |
| Off-Target 3 (e.g., JNK3) | 800 |
| Off-Target 4 (e.g., CDK9) | 75 |
Table 2: Comparison of Biochemical and Cellular Potency (Note: This table illustrates how to present comparative data to identify potential discrepancies as discussed in FAQ Q3.)
| Compound | Biochemical IC50 (nM) (CDK2) | Cellular EC50 (nM) (Cell Proliferation Assay) |
| Analog 1 | 15 | 150 |
| Analog 2 | 25 | 30 |
| Analog 3 | 10 | >1,000 |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the selectivity of your inhibitors.
Protocol 1: In Vitro Radiometric Kinase Assay
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.
-
Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase buffer) to each well. The optimal enzyme and substrate concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution (containing a mix of unlabeled ATP and [γ-³³P]ATP) to each well. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding a quench solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol measures the binding of an inhibitor to its target kinase within intact cells.
Materials:
-
HEK293 cells
-
Plasmid DNA for expressing the kinase of interest as a NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates and incubate for 18-24 hours to allow for protein expression[10].
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®. The optimal tracer concentration should be determined empirically.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Immediately add the tracer solution to all wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator[10].
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a plate reader equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm)[10].
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio versus the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK (MAPK) signaling pathway.
Experimental Workflow
Caption: Workflow for enhancing inhibitor selectivity.
Troubleshooting Logic
Caption: Troubleshooting workflow for inhibitor characterization.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 8. benchchem.com [benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
Validation & Comparative
Comparative Analysis of Pyrazole-Based Inhibitors: A Focus on 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
A comprehensive review of existing literature reveals a significant gap in publicly available data regarding the specific biological activity and inhibitory performance of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. While the pyrazole scaffold is a well-established pharmacophore in a multitude of therapeutic agents, including anti-inflammatory drugs like celecoxib and various kinase inhibitors, specific experimental data comparing this compound to other pyrazole inhibitors is not available at this time. This guide, therefore, serves to highlight the general landscape of pyrazole inhibitors and underscores the need for further research to elucidate the specific properties of the compound .
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological targets and mechanisms of action.
Prominent Pyrazole-Based Inhibitors: A Snapshot
To provide a context for potential comparative analysis, this section outlines the characteristics of some well-studied pyrazole inhibitors.
Table 1: Overview of Selected Pyrazole-Based Inhibitors
| Compound/Class | Primary Target(s) | Key Therapeutic Applications | Notable Features |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Osteoarthritis, rheumatoid arthritis, acute pain | Selective COX-2 inhibition reduces gastrointestinal side effects compared to non-selective NSAIDs.[5][6] |
| Anaplastic Lymphoma Kinase (ALK) Inhibitors (e.g., Crizotinib) | ALK, ROS1, MET | Non-small cell lung cancer | Potent and selective kinase inhibitors targeting specific genetic mutations in cancer cells. |
| Janus Kinase (JAK) Inhibitors (e.g., Ruxolitinib) | JAK1, JAK2 | Myelofibrosis, polycythemia vera | Modulates inflammatory and hematopoietic signaling pathways. |
| Thrombin Inhibitors | Thrombin (Factor IIa) | Anticoagulation | Directly inhibit the activity of thrombin, a key enzyme in the coagulation cascade. |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Succinate Dehydrogenase | Fungicides in agriculture | Inhibit fungal respiration. The related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate for several commercial fungicides.[7] |
Potential Signaling Pathways for Pyrazole Inhibitors
The diverse targets of pyrazole-based inhibitors mean they can modulate a wide range of cellular signaling pathways. A generalized representation of a common pathway affected by anti-inflammatory pyrazole inhibitors is the prostaglandin biosynthesis pathway.
Caption: Simplified COX pathway and selective inhibition by Celecoxib.
Experimental Protocols: A General Framework
While specific experimental data for this compound is unavailable, the following outlines a general workflow for evaluating a novel pyrazole-based inhibitor against a known target, such as a protein kinase.
Caption: General workflow for preclinical evaluation of a novel inhibitor.
Detailed Methodologies (Hypothetical for a Kinase Inhibitor):
-
Enzymatic Kinase Assay:
-
Recombinant human kinase is incubated with the test compound (e.g., this compound) at varying concentrations.
-
A known substrate for the kinase and ATP are added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Cancer cells known to be dependent on the target kinase are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
-
Western Blot for Target Engagement:
-
Cells are treated with the test compound for a defined period.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Future Directions
The absence of published data on this compound highlights a clear avenue for future research. To understand its therapeutic potential, it is imperative to:
-
Synthesize and characterize the compound to confirm its identity and purity.
-
Perform broad-panel screening against a variety of biological targets (e.g., kinases, cyclooxygenases) to identify its primary mechanism of action.
-
Conduct detailed in vitro and cell-based assays to quantify its inhibitory potency and selectivity.
-
Compare its performance directly against established pyrazole inhibitors in head-to-head studies.
Until such studies are conducted and the results are made publicly available, a direct and objective comparison of this compound with other pyrazole inhibitors remains speculative. The scientific community awaits further investigation into this and other novel pyrazole derivatives to continue advancing the field of drug discovery.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Comparative Efficacy of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of derivatives of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and related pyrazole compounds. The information is supported by available experimental data from preclinical studies.
The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on derivatives of this compound, a specific pyrazole structure, and compares their efficacy to other relevant pyrazole analogues. The data presented is intended to aid in the design and development of new therapeutic agents.
Antifungal Activity
Derivatives of pyrazole carboxylic acids have demonstrated notable antifungal properties. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1][2]
A study on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed their efficacy against a panel of seven phytopathogenic fungi. Notably, compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited broad-spectrum and potent antifungal activity, in some cases surpassing the commercial fungicide boscalid.[1]
Another study focused on pyrazole carboxamides and isoxazolol pyrazole carboxylates. The isoxazolol pyrazole carboxylate 7ai (5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate) displayed strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL.[3]
Table 1: In Vitro Antifungal Activity of Pyrazole Derivatives
| Compound | Target Fungi | EC50 (μg/mL) | Reference |
| 9m | Colletotrichum orbiculare | >50 | [1] |
| Rhizoctonia solani | 0.85 | [1] | |
| Phytophthora infestans | 1.23 | [1] | |
| Pythium aphanidermatum | 0.56 | [1] | |
| Fusarium moniliforme | 0.78 | [1] | |
| Botryosphaeria berengeriana | 1.15 | [1] | |
| Botrytis cinerea | 0.92 | [1] | |
| 7ai | Rhizoctonia solani | 0.37 | [3] |
| Boscalid (Control) | Rhizoctonia solani | 1.00 | [3] |
Experimental Protocols:
Mycelium Growth Inhibition Assay: [1][3] The in vitro antifungal activity of the compounds was determined using the mycelium growth rate method. The compounds were dissolved in a solvent (e.g., acetone or DMSO) and added to a potato dextrose agar (PDA) medium at various concentrations. Mycelial discs of the test fungi were placed in the center of the PDA plates and incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control group without the test compound. The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, was then determined.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of kinases such as Aurora-A kinase, disruption of microtubule polymerization, and induction of apoptosis.
A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity. Compound 10e demonstrated potent activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.39 μM and 0.46 μM, respectively. This compound was also found to be a significant inhibitor of Aurora-A kinase.[4]
In another study, novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives were synthesized and assessed for their cytotoxic activities. Compound 17 was identified as the most active against both liver (HepG2) and lung (A549) carcinoma cell lines, with IC50 values of 5.35 μM and 8.74 μM, respectively. Importantly, this compound showed low toxicity against normal lung fibroblast (MRC-5) cells.[5][6]
Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| 10e | HCT116 (Colon) | 0.39 ± 0.06 | [4] |
| MCF-7 (Breast) | 0.46 ± 0.04 | [4] | |
| 17 | HepG2 (Liver) | 5.35 | [5][6] |
| A549 (Lung) | 8.74 | [5][6] | |
| Cisplatin (Control) | HepG2 (Liver) | 3.78 | [5][6] |
| A549 (Lung) | 6.39 | [5][6] |
Experimental Protocols:
MTT Assay for Cytotoxicity: [5][6][7] The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined.
Anti-inflammatory Activity
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.
A review of pyrazole derivatives highlighted their efficacy in various in vivo models of inflammation. For instance, in the carrageenan-induced paw edema test in rats, certain pyrazoles demonstrated a 65–80% reduction in edema at a dose of 10 mg/kg after 3 hours, outperforming the standard drug indomethacin (55% reduction).[8]
Another study synthesized a series of novel pyrazole analogues and screened them for anti-inflammatory activity. Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) showed better anti-inflammatory activity compared to the standard drug Diclofenac sodium in an in vitro protein denaturation inhibition assay.[9]
Table 3: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | % Inhibition (at 100 μg/mL) | Reference |
| 4 | Protein Denaturation Inhibition | 85.6 | [9] |
| Diclofenac sodium (Control) | Protein Denaturation Inhibition | 92.4 | [9] |
Experimental Protocols:
In Vitro Inhibition of Protein Denaturation: [9] The anti-inflammatory activity of the compounds was assessed by their ability to inhibit protein (e.g., bovine serum albumin) denaturation. The reaction mixture consisted of the test compound at different concentrations and a solution of bovine serum albumin. The mixture was incubated at a specific temperature (e.g., 37 °C) for a set time, and then denaturation was induced by heating (e.g., at 72 °C). After cooling, the turbidity of the solution was measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The percentage of inhibition of protein denaturation was calculated relative to a control.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided.
Caption: General workflow for the synthesis, screening, and analysis of pyrazole derivatives.
Caption: Simplified signaling pathway of COX inhibition by pyrazole derivatives in inflammation.
Caption: Mechanism of action for pyrazole carboxamide fungicides via SDH inhibition.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validated biological activities of pyrazole carboxylic acid derivatives, with a focus on antifungal and anti-inflammatory properties. Due to the limited publicly available data on the specific compound 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid , this guide will leverage data from structurally similar pyrazole-based compounds to provide a comparative context for its potential biological activities. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological applications, including roles as anti-inflammatory, antifungal, antibacterial, anticancer, and herbicidal agents.[1][2][3][4] The core pyrazole scaffold is a key feature in several commercial drugs and agrochemicals.[5][6]
Antifungal Activity: Targeting Succinate Dehydrogenase
A significant number of pyrazole carboxamide derivatives exhibit potent antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[2][5][7] This inhibition disrupts the fungus's cellular respiration and energy production, leading to fungal cell death.[8][9] The target compound, this compound, serves as a key intermediate in the synthesis of potential fungicides.[10]
Comparative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL, where a lower value indicates higher potency.
| Compound/Active Ingredient | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | [1] |
| Alternaria porri | 2.24 | [1] | |
| Marssonina coronaria | 3.21 | [1] | |
| Cercospora petroselini | 10.29 | [1] | |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Colletotrichum orbiculare | 5.50 | [2] |
| Rhizoctonia solani | 14.40 | [2] | |
| Botryosphaeria berengeriana | 28.29 | [2] | |
| Phytophthora infestans | 75.54 | [2] | |
| Fusarium moniliforme | 79.42 | [2] | |
| Boscalid (Commercial Fungicide) | Colletotrichum orbiculare | >100 | [2] |
| Rhizoctonia solani | 25.43 | [2] | |
| Botryosphaeria berengeriana | 35.21 | [2] | |
| Phytophthora infestans | >100 | [2] | |
| Fusarium moniliforme | >100 | [2] | |
| Carbendazim (Positive Control) | Rhizoctonia solani | 1.00 | [1] |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol outlines the determination of the EC₅₀ value of a compound against a target fungus.[1][2]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-55°C.
-
Compound Incorporation: Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the molten PDA at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only the solvent is also prepared.
-
Plating: Pour the PDA, with and without the test compound, into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.
-
EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with the commercial drug Celecoxib being a prime example of a selective COX-2 inhibitor.[11] These compounds exert their effect by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[12][13] The structural features of this compound suggest its potential as a scaffold for developing novel anti-inflammatory agents.[10]
Comparative COX-2 Inhibitory Activity Data
The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes. Data is shown as the half-maximal inhibitory concentration (IC₅₀) in µM, with a lower value indicating greater potency. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher value signifies greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference Drug) | 5.0 | 0.04 | 125 | [14] |
| Compound 2a | 0.45 | 0.01987 | 22.65 | [14] |
| Compound 3b | 0.876 | 0.03943 | 22.21 | [14] |
| Compound 4a | 0.879 | 0.06124 | 14.35 | [14] |
| Compound 5b | 0.677 | 0.03873 | 17.47 | [14] |
| Compound 5e | 0.513 | 0.03914 | 13.10 | [14] |
| Aspirin | - | - | - | [15] |
| Indomethacin | - | - | - | [15] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against COX-1 and COX-2.[16][17][18]
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme in the reaction buffer and pre-incubate for a specified time (e.g., 15 minutes at 25°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 5 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to that produced in the control (no inhibitor).
-
IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve of percent inhibition versus inhibitor concentration.
Signaling Pathway and Experimental Workflow
Herbicidal Activity
Pyrazole derivatives have also been explored for their herbicidal properties, targeting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[19][20][21]
Comparative Herbicidal Activity Data
The following table shows the post-emergence herbicidal activity of representative pyrazole derivatives against various weed species.
| Compound | Weed Species | Inhibition (%) at 150 g ai/ha | Reference |
| Compound 26 | Digitaria sanguinalis | >80 | [20] |
| Setaria viridis | >80 | [20] | |
| Compound 6a | Digitaria sanguinalis | 50-60 | [22] |
| Abutilon theophrasti | 50-60 | [22] | |
| Eclipta prostrata | 50-60 | [22] | |
| Compound 6c | Digitaria sanguinalis | 50-60 | [22] |
| Abutilon theophrasti | 50-60 | [22] | |
| Eclipta prostrata | 50-60 | [22] | |
| Compound Z21 | Echinochloa crus-galli (pre-emergence) | Stem: 44.3, Root: 69.6 | [21] |
| Topramezone (Commercial Herbicide) | Echinochloa crus-galli (pre-emergence) | Stem: 16.0, Root: 53.0 | [21] |
| Mesotrione (Commercial Herbicide) | Echinochloa crus-galli (pre-emergence) | Stem: 12.8, Root: 41.7 | [21] |
Experimental Protocol: Greenhouse Herbicidal Assay (Post-emergence)
-
Plant Cultivation: Weed species are grown in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: The test compounds are formulated as an emulsifiable concentrate and sprayed over the top of the plants at a specific application rate (e.g., 150 g active ingredient per hectare).
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed as the percentage of growth inhibition or plant mortality compared to untreated control plants.
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, the evidence from analogous pyrazole carboxylic acid derivatives strongly suggests its potential for significant biological activity. The presented comparative data and detailed experimental protocols for antifungal (SDHI), anti-inflammatory (COX-2 inhibition), and herbicidal activities provide a robust framework for guiding future research and development of this and related compounds. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the discovery of new therapeutic agents and agrochemicals.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. js.ugd.edu.mk [js.ugd.edu.mk]
- 6. mdpi.com [mdpi.com]
- 7. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinician.com [clinician.com]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Carboxylic Acid Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
In Vitro Activity of Pyrazole Carboxylic Acid Derivatives
The in vitro activities of pyrazole carboxylic acid derivatives are diverse, with many compounds exhibiting potent biological effects across different assays. The following tables summarize the quantitative data from various studies.
Anticancer Activity
Pyrazole derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole-containing multitargeted kinase inhibitors | HepG2 | 0.71 | [1] |
| Pyrazole-containing multitargeted kinase inhibitors | EGFR | 0.09 | [1] |
| Pyrazole-containing multitargeted kinase inhibitors | VEGFR-2 | 0.23 | [1] |
| Pyrazole-based haspin inhibitors | HCT116 | 1.7 | [1] |
| Pyrazole-based haspin inhibitors | HeLa | 3.6 | [1] |
| Indolo–pyrazoles with thiazolidinone | SK-MEL-28 | 3.46 | [2] |
| Pyrazole-arylcinnamide derivative | HeLa | 0.4 | [2] |
| 3,4-diaryl pyrazole derivatives | (various) | 0.00006-0.00025 | [1] |
| Pyrazole-oxindole conjugates | (various) | <2 | [3] |
Antimicrobial and Antifungal Activity
Several pyrazole carboxylic acid derivatives have been investigated for their efficacy against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) are reported below.
| Compound Class | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Pyrazoleacetamide derivatives | Candida albicans | 50 | [4] | |
| Pyrazoleacetamide derivatives | Aspergillus niger | 50 | [4] | |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | [5] | |
| Isoxazolol pyrazole carboxylate | Alternaria porri | 2.24 | [5] | |
| Flavonol derivatives with pyrazole amide | Phytophthora capsici | 6.29 | [3] |
In Vivo Activity of Pyrazole Carboxylic Acid Derivatives
In vivo studies, primarily in rodent models, have corroborated the therapeutic potential of pyrazole derivatives observed in in vitro assays.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay for evaluating anti-inflammatory activity.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| Pyrazole derivative (K-3) | 100 | 52.0 | 4 hours | [6] |
| Pyrazole derivative (K-3) | 50 | 48.9 | 3 hours | [6] |
| Pyrazole derivative (K-3) | 100 | 68.7 | 3 hours | [6] |
| Pyrazole derivative (K-3) | 200 | 79.1 | 3 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.[8]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.[8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Use male or female rats (100-150 g), starved overnight with free access to water.[4]
-
Compound Administration: Administer the test pyrazole derivative orally or via another appropriate route.[9]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw.[9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining the anticancer activity of pyrazole derivatives using the MTT assay.
Caption: Signaling pathway for anticancer activity via inhibition of tubulin polymerization.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpras.com [ijpras.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. connectjournals.com [connectjournals.com]
- 9. inotiv.com [inotiv.com]
Comparative Toxicity Assessment of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and Structurally Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and three structurally related, commercially significant pyrazole-containing compounds: Celecoxib, Fipronil, and Penthiopyrad. Due to the limited publicly available toxicity data for this compound, this assessment leverages data from its analogues to provide a preliminary hazard evaluation based on structural similarities.
The compounds selected for comparison share the core pyrazole scaffold but differ in their applications and known toxicological profiles, offering a broad perspective on the potential hazards associated with this class of chemicals. Celecoxib is a well-known pharmaceutical, Fipronil is a broad-spectrum insecticide, and Penthiopyrad is a fungicide.
Comparative Toxicity Data Summary
The following table summarizes the available quantitative toxicity data for the selected pyrazole derivatives. It is crucial to note the absence of specific data for this compound, highlighting the need for empirical testing for a definitive toxicity profile.
| Parameter | This compound | Celecoxib | Fipronil | Penthiopyrad |
| IUPAC Name | This compound | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile | N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
| CAS Number | 1007542-01-9 | 169590-42-5 | 120068-37-3 | 183675-82-3 |
| Primary Use | Research Chemical, Pharmaceutical Intermediate | Anti-inflammatory Drug | Insecticide | Fungicide |
| Acute Oral LD50 (Rat) | Data not available | 134 mg/kg[1] | 92 - 97 mg/kg[2][3][4] | >2000 mg/kg bw[5][6] |
| Acute Dermal LD50 (Rat) | Data not available | >2500 mg/kg[1] | >2000 mg/kg bw[4][7] | >2000 mg/kg bw[5][6] |
| Cytotoxicity (IC50) | Data not available | Cell line dependent; can induce apoptosis | Data not available | 58 µM (Leydig cells)[8] |
| Genotoxicity | Data not available | Can mitigate radiation-induced genotoxicity; combination with other drugs may be genotoxic. | Genotoxic and mutagenic in various in vivo and in vitro studies.[9][10][11] | Unlikely to be genotoxic.[5][12] |
| Environmental Toxicity | Data not available | - | Highly toxic to bees, fish, and aquatic invertebrates.[2][13][14][15] | Moderately to highly toxic to fish and aquatic invertebrates. |
Experimental Protocols for Key Toxicity Assays
Detailed methodologies for standard toxicity assays relevant to the assessment of pyrazole derivatives are provided below. These protocols are based on established OECD guidelines and common laboratory practices.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute toxic effects of a substance following oral administration.
-
Principle: The test substance is administered to a group of animals (typically rats) at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The aim is to identify a dose that causes evident toxicity without mortality.[16][17][18]
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered as a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A sighting study with a single animal is often performed to determine the appropriate starting dose for the main study.
-
Based on the presence or absence of toxicity or mortality, further groups of animals may be dosed at higher or lower fixed doses.
-
-
Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19][20][21][22]
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for a further 2-4 hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Endpoint: The IC50 value, the concentration of the substance that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (OECD Guideline 487)
This test is used to detect damage to chromosomes or the mitotic apparatus.
-
Principle: The assay identifies substances that cause the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division and can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).[23][24][25][26][27]
-
Cell Lines: Various mammalian cell lines can be used, such as human peripheral blood lymphocytes or CHO, V79, or TK6 cells.
-
Procedure:
-
Cell cultures are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix).
-
The cells are incubated for a suitable period to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one division.
-
After incubation, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei in the cells is determined by microscopic analysis.
-
-
Endpoint: A substance is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
General Toxicity: Brine Shrimp Lethality Assay (Artemia salina)
This is a simple, rapid, and low-cost bioassay for the preliminary assessment of toxicity.
-
Principle: The assay is based on the ability of a test substance to kill a simple zoological organism, the brine shrimp nauplii (Artemia salina). The lethality of the substance is determined after a 24-hour exposure period.[28][29][30][31][32]
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater.
-
A specific number of nauplii (larvae), typically 10-15, are added to vials containing different concentrations of the test substance dissolved in seawater.
-
The vials are kept under illumination for 24 hours.
-
After 24 hours, the number of surviving nauplii is counted.
-
-
Endpoint: The LC50 value, the concentration of the substance that is lethal to 50% of the brine shrimp, is calculated.
Visualizations
Workflow for Comparative Toxicity Assessment
Caption: A generalized workflow for the toxicological assessment of a chemical compound.
Hypothetical Signaling Pathway for Pyrazole-Induced Toxicity
Caption: A potential signaling pathway illustrating pyrazole-induced cellular toxicity.
References
- 1. RTECS NUMBER-MA2450000-Chemical Toxicity Database [drugfuture.com]
- 2. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. 4.15 Fipronil (T)* [fao.org]
- 5. fao.org [fao.org]
- 6. apps.who.int [apps.who.int]
- 7. 932. Fipronil (Pesticide residues in food: 1997 evaluations Part II Toxicological & Environmental) [inchem.org]
- 8. Investigating penthiopyrad's potential toxicity on male reproductive health via in vitro models and computational network toxicology and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. jmecology.com [jmecology.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. beyondpesticides.org [beyondpesticides.org]
- 15. piat.org.nz [piat.org.nz]
- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. researchhub.com [researchhub.com]
- 20. atcc.org [atcc.org]
- 21. broadpharm.com [broadpharm.com]
- 22. clyte.tech [clyte.tech]
- 23. oecd.org [oecd.org]
- 24. scantox.com [scantox.com]
- 25. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. nucro-technics.com [nucro-technics.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: Lethality Bioassay Using Artemia salina L. [jove.com]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. mdpi.com [mdpi.com]
The Potential of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid as a Fungicide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Carboxamide Fungicides
Pyrazole carboxamide derivatives have become a cornerstone in the development of modern fungicides due to their potent and broad-spectrum activity.[1] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that target cellular respiration in pathogenic fungi.[2][3] SDHIs block the mitochondrial complex II, interrupting the electron transport chain and halting energy production, which ultimately leads to fungal cell death.[4][5]
Given that 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid shares the key pyrazole-4-carboxylic acid moiety, it represents a promising, yet un-derivatized, starting point for the synthesis of novel fungicidal agents. Its efficacy would be contingent on its ability (likely after derivatization into an amide or ester) to interact with the succinate dehydrogenase enzyme.
Comparative Performance of Pyrazole-Based Fungicides
The fungicidal efficacy of pyrazole carboxamide derivatives is typically evaluated against a range of economically important plant pathogens. The performance is often quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
Below is a summary of the in vitro activity of various experimental pyrazole carboxamide derivatives and commercially available SDHI fungicides. It is important to note that the specific activity of this compound would need to be determined experimentally.
| Compound Class/Name | Target Fungus | EC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Experimental Pyrazole Carboxamides | ||||
| Pyrazole-4-carboxamide (Compound 8e) | Rhizoctonia solani | 0.012 | [6] | |
| Sclerotinia sclerotiorum | 0.123 | [6] | ||
| Pyrazole-4-carboxamide (Compound E1) | Rhizoctonia solani | 1.1 | [4] | |
| 5-trifluoromethyl-pyrazole-4-carboxamide (Compound 7a) | Gibberella zeae | 1.8 | [7] | |
| 5-trifluoromethyl-pyrazole-4-carboxamide (Compound 7c) | Fusarium oxysporum | 1.5 | [7] | |
| Isoxazolol Pyrazole Carboxylate (Compound 7ai) | Rhizoctonia solani | 0.37 | [1] | |
| Commercial SDHI Fungicides | ||||
| Boscalid | Rhizoctonia solani | 0.464 | 7.9 | [4][6] |
| Alternaria alternata | >5 | [8] | ||
| Fluxapyroxad | Rhizoctonia solani | 0.036 | 0.35 | [6] |
| Sclerotinia sclerotiorum | 0.104 | [6] | ||
| Bixafen | Septoria tritici | - | - | [9] |
| Puccinia triticina | - | - | [9] | |
| Isopyrazam | Septoria tritici | - | - | [10] |
| Puccinia recondita | - | - | [10] |
EC₅₀/IC₅₀ values are highly dependent on the experimental conditions and the specific fungal isolate tested.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for the vast majority of pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain. This targeted action is a key factor in their high efficacy.
Caption: Mechanism of action for pyrazole carboxamide SDHI fungicides.
Experimental Protocols
The evaluation of potential fungicides relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.
Mycelial Growth Inhibition Assay
This assay determines the effect of a compound on the vegetative growth of a fungus.
Caption: Workflow for a mycelial growth inhibition assay.
Methodology:
-
Preparation of Fungicide-Amended Media: Stock solutions of the test compounds are prepared, typically in a solvent like dimethyl sulfoxide (DMSO). Serial dilutions are then made and added to a molten fungal growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentrations. The final concentration of the solvent should not exceed a level that affects fungal growth (e.g., <1% v/v).[11][12]
-
Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungus. A single plug is placed in the center of each Petri dish containing the fungicide-amended or control PDA.[12]
-
Incubation: The plates are incubated at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated relative to the growth in the control. The EC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[13]
Spore Germination Inhibition Assay
This assay assesses the impact of a compound on the ability of fungal spores to germinate and form a germ tube.
Methodology:
-
Spore Suspension Preparation: Spores (conidia or ascospores) are harvested from a mature fungal culture and suspended in sterile water or a germination-promoting buffer. The concentration of spores is adjusted to a specific density (e.g., 1 x 10⁵ spores/mL).
-
Assay Setup: The spore suspension is mixed with various concentrations of the test compound in the wells of a microtiter plate or on a cavity slide. A control with no compound is also included.[14][15]
-
Incubation: The plates or slides are incubated in a humid chamber for a period sufficient for germination to occur in the control group (typically 4 to 24 hours).[14][15]
-
Microscopic Examination: After incubation, the germination of a set number of spores (e.g., 100) is assessed for each concentration under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's width.
-
Data Analysis: The percentage of germination inhibition is calculated for each concentration relative to the control. The EC₅₀ value is then determined from the resulting dose-response curve.[16]
Conclusion
While this compound itself has not been characterized as a fungicide, its chemical structure firmly places it within a class of compounds that has demonstrated exceptional success in agricultural disease management. As an SDHI, this class of molecules has a well-defined and potent mechanism of action. Further research, specifically the synthesis of carboxamide derivatives of this molecule and their subsequent evaluation through the standardized protocols outlined above, would be necessary to fully elucidate its potential as a novel fungicidal agent. The existing data for structurally related compounds suggest that such investigations would be a worthwhile endeavor in the ongoing search for new and effective crop protection solutions.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nzpps.org [nzpps.org]
- 3. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. fao.org [fao.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique [arccjournals.com]
- 16. thepharmajournal.com [thepharmajournal.com]
Structure-Activity Relationship (SAR) Analysis of Pyrazole-4-Carboxylic Acid Analogs as Biologically Active Agents
A Comparative Guide for Researchers and Drug Development Professionals
I. Comparative Biological Activity of Pyrazole-4-Carboxamide Analogs
The following tables summarize the in vitro antifungal and insecticidal activities of various pyrazole-4-carboxamide derivatives, highlighting the impact of substitutions on the pyrazole ring and the amide moiety.
Table 1: Antifungal Activity of Pyrazole-4-Carboxamide Analogs Against Various Phytopathogenic Fungi
| Compound ID | R¹ | R³ | R⁵ | Amide Moiety (N-substituent) | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 7d | CH₃ | CF₂H | H | 2-(p-tolyloxy)ethyl | Rhizoctonia solani | 0.046 | [1] |
| 12b | CH₃ | CF₂H | H | 2-(4-chlorophenoxy)ethyl | Rhizoctonia solani | 0.046 | [1] |
| Boscalid | - | - | - | 2-(4'-chlorobiphenyl-2-yl) | Rhizoctonia solani | 0.741 | [1] |
| Fluxapyroxad | CH₃ | CF₂H | H | 1-(3,4-dichlorophenyl)ethyl | Rhizoctonia solani | 0.103 | [1] |
| 7a | Ph | CF₃ | H | 4-(pyridin-4-yl)phenyl | Gibberella zeae | 1.8 | [2] |
| 7c | Ph | CF₃ | H | 4-(2-chloropyridin-4-yl)phenyl | Fusarium oxysporum | 1.5 | [2] |
| 7f | Ph | CF₃ | H | 4-(2,6-dichloropyridin-4-yl)phenyl | Phytophthora infestans | 6.8 | [2] |
| 7ai | CH₃ | CH₃ | H | 5-methylisoxazol-3-yl | Rhizoctonia solani | 0.37 | [3] |
| 11ea | CH₃ | CF₂H | H | 3-chloro-4-fluorophenyl | Rhizoctonia cerealis | 0.93 | [4] |
| Thifluzamide | - | - | - | 2,6-dibromo-4-(trifluoromethoxy)phenyl | Rhizoctonia cerealis | 23.09 | [4] |
Table 2: Insecticidal Activity of Pyrazole-Carboxamide Analogs
| Compound ID | R¹ | R³ | R⁵ | Amide Moiety (N-substituent) | Target Insect | LC₅₀ (µg/mL) | Reference |
| 8m | CH₃ | CH₃ | CH₃ | N-methyl-2-(3-chlorophenyl)malonamide | Tetranychus cinnabarinus | >400 (70% mortality at 400 µg/mL) | [5] |
| 8p | CH₃ | CH₃ | CH₃ | N-methyl-2-(4-chlorophenyl)malonamide | Tetranychus cinnabarinus | >400 (70% mortality at 400 µg/mL) | [5] |
| 8i | CH₃ | CH₃ | CH₃ | N-methyl-2-(o-tolyl)malonamide | Plutella xylostella | <100 (100% mortality at 100 µg/mL) | [5] |
| 8o | CH₃ | CH₃ | CH₃ | N-methyl-2-(m-tolyl)malonamide | Plutella xylostella | <100 (100% mortality at 100 µg/mL) | [5] |
| 8p | CH₃ | CH₃ | CH₃ | N-methyl-2-(4-chlorophenyl)malonamide | Aphis craccivora | <50 (100% mortality at 50 µg/mL) | [5] |
| 8q | CH₃ | CH₃ | CH₃ | N-methyl-2-(4-bromophenyl)malonamide | Aphis craccivora | <50 (100% mortality at 50 µg/mL) | [5] |
| IA-8 | CH₃ | H | H | 4-fluorophenyl | Mythimna separata | Comparable to Fluralaner | [6] |
II. Structure-Activity Relationship Insights
Based on the comparative data from various studies on pyrazole-4-carboxamides, several key SAR trends can be deduced:
-
Substituents at the N-1 Position of the Pyrazole Ring: The nature of the substituent at the N-1 position significantly influences biological activity. While the target compound features an isopropyl group, many potent analogs have a methyl or a substituted phenyl group.[2][4] For instance, in a series of 1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxamides, substitutions on the phenyl ring modulate the antifungal potency.[2]
-
Substituents at the C-3 Position of the Pyrazole Ring: This position is critical for activity. The presence of a difluoromethyl (CF₂H) or trifluoromethyl (CF₃) group often leads to high antifungal activity, as seen in many commercial SDHI fungicides.[1][2][7] This is a common feature in potent inhibitors of succinate dehydrogenase.
-
Substituents at the C-5 Position of the Pyrazole Ring: While the target compound has a methyl group at this position, many analogs in the literature are unsubstituted or have other groups. The 3,5-dimethyl substitution pattern is a key feature to explore for its contribution to activity and selectivity.
-
The Amide Moiety: The substituent on the amide nitrogen plays a crucial role in determining the spectrum of activity and potency.
-
For Antifungal Activity: Bulky aromatic or heteroaromatic groups are often found in potent antifungal agents.[1][2][4] The nature and substitution pattern of these aromatic rings are key to optimizing the interaction with the target enzyme.
-
For Insecticidal Activity: A diverse range of substituents on the amide nitrogen can confer insecticidal properties. For example, malonamide derivatives have shown potent activity against various insect pests.[5] Aryl isoxazoline moieties have also been successfully incorporated to create potent insecticides.[6]
-
III. Experimental Protocols
A. In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This method is commonly used to determine the efficacy of compounds against phytopathogenic fungi.[3]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various final concentrations.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28 °C) for a period of time until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: The concentration of the compound that inhibits 50% of the mycelial growth (EC₅₀) is calculated by probit analysis.
B. Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme, SDH.[1]
-
Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from the target organism (e.g., Rhizoctonia solani).
-
Assay Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), succinate as the substrate, and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS).
-
Inhibition Measurement: The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme. The reaction is initiated by adding the substrate. The reduction of DCPIP is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Visualizations
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for many fungicidal pyrazole-4-carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts the fungus's energy production.
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole-4-Carboxamide Analogs.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel chemical compounds.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Guide to Target Validation Studies for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic agent is a meticulous process of scientific inquiry. This guide provides a comparative framework for initiating target validation studies for the novel compound, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the absence of specific published biological data for this exact molecule, this document outlines a strategic approach based on the known activities of the broader pyrazole class of compounds, offering a roadmap for its systematic evaluation.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[1][2][3] Derivatives of pyrazole carboxylic acid have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][4] Notably, various pyrazole-containing compounds have been identified as potent enzyme inhibitors, targeting cyclooxygenases (COX), carbonic anhydrases, and succinate dehydrogenase (SDH), among others.[5][6][7] This guide will, therefore, focus on a hypothetical target validation workflow for this compound against a panel of potential enzyme targets known to be modulated by this class of compounds.
Comparative Target Screening: A Hypothetical Approach
To ascertain the biological target of this compound, a primary screening against a panel of enzymes frequently inhibited by pyrazole derivatives is proposed. For comparative purposes, we will include well-characterized reference inhibitors for each enzyme class.
Table 1: Hypothetical Primary Enzyme Inhibition Screening Data
| Target Enzyme | This compound (% Inhibition at 10 µM) | Reference Inhibitor | Reference Inhibitor (% Inhibition at 10 µM) |
| Cyclooxygenase-2 (COX-2) | Data to be determined | Celecoxib | Data to be determined |
| Carbonic Anhydrase IX (CA-IX) | Data to be determined | Acetazolamide | Data to be determined |
| Succinate Dehydrogenase (SDH) | Data to be determined | Boscalid | Data to be determined |
| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Data to be determined | ARN19704 | Data to be determined |
Following the initial screen, dose-response studies would be conducted for any targets showing significant inhibition to determine the half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical IC50 Values for Lead Target
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Identified Target | Data to be determined |
| Reference Inhibitor | Identified Target | Data to be determined |
| Structurally Similar Pyrazole Analog 1 | Identified Target | Data to be determined |
| Structurally Similar Pyrazole Analog 2 | Identified Target | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are example protocols for the proposed screening and validation experiments.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
-
Objective: To determine the percentage inhibition of a target enzyme by the test compound.
-
Materials:
-
Recombinant human target enzyme (e.g., COX-2, CA-IX, SDH, NAAA).
-
Substrate specific to the enzyme.
-
Assay buffer.
-
This compound (dissolved in DMSO).
-
Reference inhibitor.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 70 µL of the assay buffer containing the enzyme to each well.
-
Incubate the plate at the optimal temperature for the enzyme for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Calculate the percentage inhibition using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of positive control)).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Materials:
-
Human cell line expressing the target protein.
-
Cell lysis buffer.
-
This compound.
-
DMSO (vehicle control).
-
PCR tubes.
-
Thermocycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Distribute the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures using a thermocycler.
-
Centrifuge the tubes to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature using SDS-PAGE and Western blotting.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing Workflows and Pathways
To clearly illustrate the proposed experimental and logical flows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Synthesis Methods for Researchers, Scientists, and Drug Development Professionals
An objective guide to the performance of various pyrazole synthesis methodologies, complete with supporting experimental data, detailed protocols, and visual pathway representations to aid in informed decision-making for research and development.
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, present in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance. This guide provides a comparative analysis of the most common and innovative methods for pyrazole synthesis, offering a comprehensive overview of their mechanisms, performance, and practical applications.
Executive Summary of Synthesis Methods
The synthesis of the pyrazole ring is dominated by the condensation reaction between a compound containing a 1,3-dicarbonyl-like functionality and a hydrazine derivative. The classical Knorr pyrazole synthesis remains a cornerstone, while modern adaptations employing microwave and ultrasound irradiation offer significant advantages in terms of reaction times and yields. The choice of method is often dictated by the desired substitution pattern, substrate availability, and desired process efficiency.
Performance Comparison
The following table summarizes quantitative data from representative pyrazole syntheses, providing a comparative overview of different methodologies. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; the data presented is collated from various sources to provide a comparative snapshot.
| Synthesis Method | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Knorr Synthesis (Conventional) | Phenylhydrazine, Ethyl acetoacetate | Ethanol | Reflux, 1-4 hours | ~95% | [1][2] |
| Phenylhydrazine, 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [1] | |
| Phenylhydrazine, 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [1] | |
| Hydrazine hydrate, Ethyl benzoylacetate | 1-Propanol, Acetic acid (cat.) | 100°C, 1 hour | High | [3][4] | |
| Microwave-Assisted Synthesis | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid | 360 W, 120°C, 7-10 min | 68-86% | [5] |
| Carbohydrazide derivatives, 2,4-Pentanediol | Ethanol | 270 W, 3-5 min | 82-98% | [5] | |
| Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Solvent-free | 420 W, 10 min | 83% | [6] | |
| Ultrasound-Assisted Synthesis | Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate | Water | 40 kHz, 250 W, 35 min, 50°C | >90% | [7] |
| Carboxylic acid derivatives, Hydrazine hydrate | Acetic acid | Sonication, 1-2 hours | Good | [8] |
Experimental Protocols
Knorr Pyrazole Synthesis (from a β-Ketoester)
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4][9]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4][9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4][9]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4][9]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[4]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[4][9]
Microwave-Assisted One-Pot Synthesis of Pyrazolones
This protocol describes the solvent-free, one-pot synthesis of 4-arylidenepyrazolones under microwave irradiation.[6]
Materials:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)
-
Ethyl acetate
Procedure:
-
In a one-neck 50-mL flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[6]
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[6]
-
After cooling, triturate the resulting solid with ethyl acetate.[6]
-
Collect the product by suction filtration.[6]
Ultrasound-Assisted Synthesis of Pyrazoles
This protocol outlines a rapid and efficient synthesis of pyrazoles using ultrasonic irradiation.[8]
Materials:
-
Substituted carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Acetonitrile
-
Toluene
-
Sodium hydride (NaH)
-
Hydrazine hydrate
-
Acetic acid
Procedure:
-
Esterification: Convert the carboxylic acid to its corresponding methyl ester by refluxing with methanol and catalytic concentrated sulfuric acid under a nitrogen atmosphere for 16 hours.
-
Oxonitrile Formation: In a separate flask, suspend NaH in toluene under a nitrogen atmosphere. Add a solution of acetonitrile in toluene and stir for 30 minutes. To this mixture, add the methyl ester and reflux for 17 hours to yield the oxonitrile.
-
Cyclization: Dissolve the oxonitrile in acetic acid and add hydrazine hydrate. Subject the mixture to sonication for 1-2 hours to afford the final pyrazole product.[8]
Signaling Pathway and Experimental Workflow Diagrams
The biological activity of pyrazole-containing compounds is often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow for pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
Investigating the Target Selectivity of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Comparative Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a potential cross-reactivity and selectivity profile for the research chemical, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the limited publicly available data on the specific biological targets of this compound, this document focuses on two validated targets of structurally similar pyrazole-containing molecules: Succinate Dehydrogenase (SDH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). The following sections present a comparative analysis with known pyrazole-based inhibitors of these targets, supported by experimental protocols and pathway diagrams to guide future research and screening efforts.
Potential Target Cross-Reactivity Analysis
The pyrazole scaffold is a well-established pharmacophore found in a variety of bioactive compounds. Based on the activities of related pyrazole carboxylic acid derivatives, this section explores the potential for this compound to interact with SDH and NAAA.
Succinate Dehydrogenase (SDH) Inhibitors
SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH is a common mechanism for fungicides. Several commercial fungicides are based on pyrazole carboxamide structures.
Table 1: Comparison with Known Pyrazole-Based SDH Inhibitors
| Compound | Structure | Target | IC50 (µM) | Reference |
| Fluxapyroxad | A commercial fungicide with a pyrazole-carboxamide core. | Porcine SDH | 0.014 | [1] |
| Compound 7s | N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivative. | Porcine SDH | 0.014 | [1] |
| Compound 5l | Pyrazole-furan/thiophene carboxamide hybrid. | Botrytis cinerea SDH | 0.506 µg/mL | [2] |
| Compound B6 | N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivative. | Rhizoctonia solani SDH | 0.28 µg/mL | [3] |
Note: IC50 values are presented as reported in the literature and may vary based on assay conditions.
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors
NAAA is a cysteine hydrolase that plays a role in regulating the levels of the endogenous lipid signaling molecule, palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. Inhibition of NAAA is a therapeutic strategy for inflammatory disorders.
Table 2: Comparison with Known Pyrazole-Based NAAA Inhibitors
| Compound | Structure | Target | IC50 (µM) | Reference |
| ARN19689 (Compound 50) | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide. | Human NAAA | 0.042 | [4][5] |
| Compound 15 | 3,5-diethyl pyrazole sulfonamide derivative. | Human NAAA | 1.11 | [4] |
| Atractylodin | A natural product with a furan head group. | Human NAAA | 2.81 | [6] |
Note: IC50 values are presented as reported in the literature and may vary based on assay conditions.
Experimental Protocols
To facilitate the investigation of this compound's activity against these potential targets, detailed methodologies for in vitro inhibition assays are provided below.
Succinate Dehydrogenase (SDH) Inhibition Assay Protocol
This protocol is adapted from a colorimetric assay method used to measure SDH activity.[7][8]
1. Reagent Preparation:
-
SDH Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.4).
-
SDH Substrate: 15 mM Sodium Succinate.
-
Electron Acceptor (Probe): 1 mg/mL 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT).
-
Enzyme Source: Isolated mitochondria or tissue/cell homogenates.
-
Reaction Stop Solution: Glacial acetic acid.
-
Extraction Solvent: Toluene.
2. Assay Procedure:
-
Prepare a reaction mixture containing the SDH assay buffer, SDH substrate, and the test compound (this compound) at various concentrations.
-
Add the enzyme source to initiate the reaction. A control reaction without the test compound should be run in parallel.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Add the INT solution and continue incubation to allow for the formation of formazan.
-
Stop the reaction by adding glacial acetic acid.
-
Extract the red formazan product with toluene.
-
Measure the absorbance of the toluene layer at 495 nm.
-
Calculate the percent inhibition of SDH activity by the test compound compared to the control and determine the IC50 value.
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition Assay Protocol
This protocol is based on a fluorometric assay for measuring NAAA activity.[6][9][10]
1. Reagent Preparation:
-
NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.
-
Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).
-
Enzyme Source: Recombinant human NAAA or cell lysates containing NAAA.
-
Test Compound: this compound dissolved in DMSO.
2. Assay Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the NAAA enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the PAMCA substrate.
-
Measure the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition of NAAA activity by the test compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: SDH Inhibition Pathway.
Caption: NAAA Signaling Pathway.
Caption: General In Vitro Inhibition Assay Workflow.
References
- 1. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide for Researchers
For Immediate Release
Introduction
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the diverse and pharmacologically significant pyrazole class of molecules.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antimicrobial, and anticancer properties.[2] This guide provides a comparative benchmark of this compound against established standards in key biological assays relevant to its chemical class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Potential Biological Activities and Key Molecular Targets
The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes. Two prominent targets for this class of compounds are cyclooxygenase (COX) enzymes, particularly COX-2, and succinate dehydrogenase (SDH).
-
Anti-inflammatory Activity via COX Inhibition: Many pyrazole-containing compounds are potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory pathway. By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. The well-known anti-inflammatory drug Celecoxib features a pyrazole core and is a selective COX-2 inhibitor.
-
Antifungal Activity via SDH Inhibition: A significant class of commercial fungicides is derived from pyrazole-4-carboxamides, which act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[3] Inhibition of SDH disrupts the fungus's energy production, leading to its death. Boscalid is a widely used agricultural fungicide based on a pyrazole carboxamide scaffold.
Comparative Performance Analysis
While specific experimental data for this compound is not publicly available, we can infer its potential activity by comparing it with structurally related pyrazole-4-carboxylic acid derivatives and established standards. The following tables summarize the inhibitory activities of selected compounds against COX-2 and the fungal pathogen Botrytis cinerea (a common target for SDH inhibitors).
Table 1: Comparative COX-2 Inhibitory Activity
| Compound | Structure | IC50 (µM) for COX-2 Inhibition | Reference Standard |
| This compound | O=C(O)c1c(C)nc(n1C(C)C)C | Data Not Available | Celecoxib |
| Celecoxib | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | 0.04 | N/A |
| 1,3,5-triphenyl-1H-pyrazole-4-carboxylic acid | O=C(O)c1c(-c2ccccc2)nc(-c3ccccc3)n1-c1ccccc1 | >100 | Celecoxib |
| 1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole-4-carboxylic acid | COc1ccc(-n2c(c(C(=O)O)c(-c3ccccc3)n2)-c2ccccc2)cc1 | 0.25 | Celecoxib |
Table 2: Comparative Antifungal Activity against Botrytis cinerea
| Compound | Structure | EC50 (µg/mL) against Botrytis cinerea | Reference Standard |
| This compound | O=C(O)c1c(C)nc(n1C(C)C)C | Data Not Available | Boscalid |
| Boscalid | Clc1ccc(Cl)cc1Nc1cccc(c1)C(=O)Nc1c(C)n(C)c(c1C)C(F)(F)F | 0.06 | N/A |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative | CC1=C(C(=O)NC2=CC=CC=C2)C=NN1C(F)F | 2.432 | Boscalid |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Amplex™ Red reagent
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference standard (Celecoxib) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compound and the reference standard in COX Assay Buffer.
-
To each well of a 96-well plate, add the COX Assay Buffer, Heme, and the COX-2 enzyme solution.
-
Add the diluted test compound or reference standard to the respective wells. For control wells, add the solvent vehicle.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately following substrate addition, add the Amplex™ Red reagent.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a specified duration.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Antifungal Mycelial Growth Inhibition Assay
This assay evaluates the efficacy of a compound in inhibiting the growth of a fungal pathogen.
Materials:
-
Fungal species (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compound (this compound) and reference standard (Boscalid) dissolved in a suitable solvent
-
Sterile petri dishes
-
Fungal plugs from an actively growing culture
Procedure:
-
Prepare PDA medium and autoclave to sterilize.
-
While the medium is still molten, add the test compound or reference standard at various concentrations. For the control, add the solvent vehicle.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a fungal plug (typically 5 mm in diameter) from the edge of an actively growing culture onto the center of each agar plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.
-
The EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for the in vitro antifungal assay.
References
Safety Operating Guide
Navigating the Disposal of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1007542-01-9), ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
Based on data from analogous pyrazole compounds, this compound should be handled as a potentially hazardous substance. Key potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
Use in a well-ventilated area or with a fume hood is essential to avoid inhalation of dust or fumes.[2]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2][4]
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[5] Any grossly contaminated materials, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
2. Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
The label must be clear and include the full chemical name: "this compound," the CAS number "1007542-01-9," and appropriate hazard warnings (e.g., "Irritant," "Harmful").
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, cool, and dry, and away from incompatible materials.[5]
4. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity. The most common and recommended method for the disposal of such compounds is high-temperature incineration.[5]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Quantitative Data Summary
Due to the lack of a specific SDS, quantitative data such as permissible exposure limits (PELs) or toxicity values (LD50) are not available for this compound. The table below summarizes the hazard classifications based on similar pyrazole derivatives.
| Hazard Category | Classification | Citation |
| Acute Oral Toxicity | Potentially Harmful if Swallowed | [1] |
| Skin Corrosion/Irritation | Skin Irritant | [1][2][3] |
| Serious Eye Damage/Irritation | Serious Eye Irritant | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for pyrazole-based compounds.
This comprehensive guide, based on the best available information, provides a robust framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with institutional safety experts, laboratory professionals can ensure a safe working environment and protect the broader ecosystem.
References
Personal protective equipment for handling 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Essential Safety and Handling of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for handling structurally similar pyrazole derivatives and carboxylic acids. It is imperative to conduct a thorough risk assessment and consult your institution's Environmental Health and Safety (EHS) department before handling this chemical.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development environment.
Hazard Assessment
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are associated with its acidic nature and the pyrazole moiety.
| Hazard Category | Potential Hazard |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Irritation | Expected to cause skin irritation.[1][2][3] |
| Eye Irritation | Expected to cause serious eye irritation or damage.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][3] |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[5][6]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][7][8] | To protect eyes from splashes and airborne particles.[5] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[5][8] A chemical-resistant lab coat or apron.[7] | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[5][7] | To protect against inhalation of harmful dust or vapors.[5] |
| Foot Protection | Closed-toe shoes.[5] | To protect feet from spills. |
Operational Plan
Adherence to a strict operational plan is crucial for ensuring laboratory safety.
Engineering Controls:
-
Fume Hood: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[2][5]
Work Practices:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Transport chemicals in secondary, non-breakable containers.
-
When preparing solutions, always add acid to the solvent, not the other way around.
Disposal Plan
Proper disposal of chemical waste is essential for safety and environmental protection.
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible hazardous waste container.[4][10]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container for liquid hazardous waste.[10][11] Do not pour down the drain.[10]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and any associated hazards.[11]
-
Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[10][11]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste, likely through high-temperature incineration.[4][10] Contact your institution's EHS department for specific procedures.[4][11]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 8. leelinework.com [leelinework.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
